Dibenzo[b,d]furan-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H8O |
|---|---|
Molecular Weight |
170.20 g/mol |
IUPAC Name |
4,6-dideuteriodibenzofuran |
InChI |
InChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/i7D,8D |
InChI Key |
TXCDCPKCNAJMEE-QTQOOCSTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Dibenzo[b,d]furan-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Dibenzo[b,d]furan-d2, a deuterated analog of Dibenzo[b,d]furan. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide details the compound's physical and chemical characteristics, provides inferred spectroscopic data, and outlines relevant experimental protocols for its use as an analytical standard.
Chemical Structure and Identification
This compound is a polycyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, where two hydrogen atoms have been replaced by deuterium (B1214612) isotopes. The exact positions of deuteration can vary depending on the synthesis, but for use as an internal standard, the positions are typically known and consistent within a given batch.
Below is a diagram illustrating the general structure of Dibenzo[b,d]furan, with the numbering convention used to denote the positions of substitution. In this compound, two of the hydrogen atoms at positions 1 through 4 and 6 through 9 are replaced with deuterium.
Caption: General chemical structure of Dibenzo[b,d]furan with IUPAC numbering.
Physicochemical Properties
Quantitative data for this compound is not extensively published, as it is primarily used as an internal standard. However, its physical properties are expected to be very similar to its non-deuterated counterpart, Dibenzo[b,d]furan. The primary difference will be in the molecular weight.
Table 1: Physicochemical Properties of this compound and Dibenzo[b,d]furan
| Property | This compound | Dibenzo[b,d]furan |
| Molecular Formula | C₁₂H₆D₂O | C₁₂H₈O |
| Molecular Weight | 170.22 g/mol [1] | 168.19 g/mol [2][3] |
| CAS Number | 133850-83-6[1] | 132-64-9[2] |
| Appearance | White crystalline powder (inferred) | White crystalline powder[2] |
| Melting Point | ~81-85 °C (inferred) | 81-85 °C[2] |
| Boiling Point | ~285 °C (inferred) | 285 °C[2] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents (inferred) | Insoluble in water; soluble in nonpolar organic solvents[2][3] |
Spectroscopic Data (Inferred)
Table 2: Inferred Spectroscopic Data for this compound
| Technique | Inferred Data for this compound |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will appear at m/z 170, two units higher than that of the non-deuterated compound. Fragmentation patterns will be similar to the parent compound, but fragments containing deuterium will have correspondingly higher m/z values. |
| ¹H NMR Spectroscopy | The proton NMR spectrum will be simplified compared to the parent compound, with the absence of signals corresponding to the two deuterated positions. The chemical shifts and coupling constants of the remaining protons are expected to be very similar to those of the non-deuterated compound. |
| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum will be very similar to that of the parent compound. The carbon atoms bonded to deuterium will exhibit a triplet multiplicity in the proton-coupled spectrum due to C-D coupling and may show a slight isotopic shift to a lower chemical shift (upfield). |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic C-D stretching vibrations at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the parent compound. C-D bending vibrations will also appear at lower frequencies than C-H bending vibrations. |
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of this compound (General Approach)
While a specific protocol for this compound is not detailed in the provided search results, a general approach for its synthesis can be inferred from methods used for synthesizing dibenzofurans and other deuterated polycyclic aromatic hydrocarbons. One common method involves the palladium-catalyzed cyclization of a deuterated diaryl ether.
Workflow for a potential synthesis of this compound:
Caption: A generalized workflow for the synthesis of this compound.
Quantitative Analysis using GC-MS with this compound as an Internal Standard
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., toluene, hexane) at a known concentration.
-
Sample Spiking: Accurately add a known volume of the this compound internal standard stock solution to the sample to be analyzed before any extraction or cleanup steps.
-
Extraction: Extract the analytes and the internal standard from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
Concentration and Solvent Exchange: Concentrate the extract and, if necessary, exchange the solvent to one compatible with the GC-MS system.
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, DB-5ms) is typically used for the separation of polycyclic aromatic hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is commonly used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 60-80°C), ramp up to a high temperature (e.g., 280-300°C), and hold for a period to ensure elution of all compounds.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode. Data can be acquired in full scan mode or, for higher sensitivity and selectivity, in Selected Ion Monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect the molecular ions of the analyte and the internal standard (m/z 170 for this compound).
Workflow for GC-MS Analysis:
Caption: A typical workflow for quantitative analysis using an internal standard.
Use in NMR Spectroscopy
This compound can be used as a quantitative internal standard in NMR spectroscopy.
Sample Preparation for qNMR:
-
Accurately weigh a known amount of the sample and the this compound internal standard.
-
Dissolve both in a deuterated NMR solvent (e.g., chloroform-d, DMSO-d6) in an NMR tube.
-
Ensure complete dissolution and homogenization of the sample.
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample containing the internal standard.
-
Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time of the protons of interest).
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the remaining protons of this compound.
Quantification:
The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
C_analyte is the concentration of the analyte
-
I_analyte and I_IS are the integrals of the signals for the analyte and the internal standard, respectively
-
N_analyte and N_IS are the number of protons giving rise to the respective signals
-
m_analyte and m_IS are the masses of the analyte and the internal standard
-
Purity_IS is the purity of the internal standard
Applications
The primary application of this compound is as an internal standard for the accurate quantification of Dibenzo[b,d]furan and related compounds in various matrices, including environmental samples, biological tissues, and industrial products.[4] Its use is critical in studies where sample loss may occur during preparation and analysis, as the ratio of the analyte to the internal standard remains constant.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. While specific toxicity data for the deuterated compound is not available, it should be handled with the same precautions as its non-deuterated counterpart. Dibenzo[b,d]furan is classified as a hazardous substance.
Conclusion
This compound is a valuable tool for researchers and analytical scientists requiring a reliable internal standard for the quantification of dibenzofurans. While specific experimental data for the deuterated compound is scarce, its chemical and physical properties can be reasonably inferred from its non-deuterated analog. The experimental protocols outlined in this guide provide a framework for the effective use of this compound in quantitative analysis.
References
An In-depth Technical Guide to the Synthesis of Deuterated Dibenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated dibenzofuran (B1670420), a critical isotopically labeled compound for use as an internal standard in mass spectrometry-based analyses and in pharmacokinetic studies. The introduction of deuterium (B1214612) atoms into the dibenzofuran scaffold allows for precise quantification and metabolic profiling of this important heterocyclic motif, which is present in various natural products, pharmaceuticals, and environmental pollutants.
Core Synthetic Strategy: Palladium-Catalyzed Hydrogen-Deuterium Exchange
The most direct and efficient method for the preparation of deuterated dibenzofuran is through a palladium-catalyzed hydrogen-deuterium (H-D) exchange reaction. This approach leverages a homogeneous palladium catalyst to facilitate the exchange of hydrogen atoms on the aromatic rings of dibenzofuran with deuterium from a deuterium source, typically heavy water (D₂O). This method is advantageous due to its operational simplicity and the potential for high levels of deuterium incorporation.
While direct experimental protocols for the deuteration of dibenzofuran are not extensively detailed in publicly available literature, a well-established protocol for the analogous deuteration of benzofurans provides a robust framework for adaptation.[1][2]
Proposed Reaction Scheme
The proposed palladium-catalyzed H-D exchange reaction for the synthesis of perdeuterated dibenzofuran (D₈-dibenzofuran) is depicted below:
Caption: Proposed reaction scheme for the palladium-catalyzed deuteration of dibenzofuran.
Experimental Protocol: Palladium-Catalyzed Deuteration
This detailed experimental protocol is adapted from the palladium-catalyzed synthesis of deuterated benzofurans.[1][2] Researchers should optimize these conditions for the specific deuteration of dibenzofuran in their own laboratory setting.
Materials:
-
Dibenzofuran
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Copper(II) acetate (Cu(OAc)₂)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
1,2-Dichloroethane (B1671644) (ClCH₂CH₂Cl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Celite
Procedure:
-
To a reaction tube, add dibenzofuran (1.0 eq), Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), and Cu(OAc)₂ (1.0 eq).
-
Add 1,2-dichloroethane (4 mL) to the reaction tube.
-
Purge the reaction mixture with oxygen gas for 15 minutes.
-
Under a positive pressure of oxygen, add D₂O (500 µL) via a microliter syringe.
-
Seal the reaction tube and vigorously stir the mixture in a preheated oil bath at 130 °C for 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the combined organic layers with a brine solution, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the deuterated dibenzofuran.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the extent of deuterium incorporation.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes the key quantitative data for the proposed synthesis of deuterated dibenzofuran, based on analogous reactions with benzofurans.[1]
| Parameter | Value |
| Reactants | |
| Dibenzofuran | 1.0 equivalent |
| Pd(OAc)₂ | 10 mol% |
| 1,10-Phenanthroline | 20 mol% |
| Cu(OAc)₂ | 1.0 equivalent |
| D₂O | 500 µL |
| Solvent | 1,2-Dichloroethane (4 mL) |
| Temperature | 130 °C |
| Reaction Time | 24 hours |
| Atmosphere | Oxygen |
| Expected Product | D₈-Dibenzofuran |
| Expected Yield | Moderate to high |
| Deuterium Incorporation | High (potentially >95%) |
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of deuterated dibenzofuran.
Caption: Experimental workflow for the synthesis of deuterated dibenzofuran.
Alternative Synthetic Approaches
While the palladium-catalyzed H-D exchange is a promising method, other strategies for the deuteration of aromatic compounds could potentially be adapted for dibenzofuran. These include:
-
Acid-Catalyzed H-D Exchange: Strong deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), can facilitate the electrophilic substitution of hydrogen with deuterium on activated aromatic rings.
-
Base-Catalyzed H-D Exchange: In the presence of a strong base, acidic aromatic protons can be exchanged for deuterium. However, the protons on dibenzofuran are not particularly acidic, so this method may require harsh conditions.
-
Synthesis from Deuterated Precursors: A multi-step synthesis starting from deuterated benzene (B151609) or phenol (B47542) derivatives could provide a high degree of specific deuterium incorporation, but this is a more laborious and less direct approach.
Conclusion
The synthesis of deuterated dibenzofuran is a crucial process for various applications in analytical and medicinal chemistry. The palladium-catalyzed H-D exchange method presented in this guide offers a direct and efficient route to this valuable compound. The provided experimental protocol, adapted from established procedures for similar heterocyclic systems, serves as a strong starting point for researchers. Further optimization and exploration of alternative methods will continue to enhance the accessibility of deuterated dibenzofuran for the scientific community.
References
Dibenzo[b,d]furan-d2: A Technical Guide for Researchers
CAS Number: 133850-83-6
This technical guide provides an in-depth overview of Dibenzo[b,d]furan-d2, a deuterated analog of Dibenzo[b,d]furan. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical and research workflows. This document covers the compound's physicochemical properties, synthesis, and primary applications, with a focus on its role as an internal standard in quantitative mass spectrometry.
Compound Properties and Identification
This compound is a stable isotope-labeled version of Dibenzo[b,d]furan, a heterocyclic aromatic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analysis, as it is chemically identical to the parent compound but distinguishable by its mass.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 133850-83-6 | [1] |
| Unlabeled CAS No. | 132-64-9 | [1][2][3] |
| Molecular Formula | C₁₂H₆D₂O | [1] |
| Molecular Weight | 170.20 g/mol | |
| Unlabeled MW | 168.19 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 81-85 °C (unlabeled) | |
| Boiling Point | 285 °C (unlabeled) | |
| Solubility | Soluble in nonpolar organic solvents; Insoluble in water |
Table 2: Spectrometric Data (Predicted for d2 variant based on unlabeled compound)
| Data Type | Key Identifiers |
| Mass Spectrometry | Major fragments (m/z): 170 (M+), 141, 115 |
| ¹H NMR Spectroscopy | Deuterium substitution will lead to the absence of signals at the corresponding positions. The remaining proton signals for the unlabeled compound are observed at δ ~7.3-8.1 ppm. |
Synthesis Overview
The synthesis of Dibenzo[b,d]furan derivatives can be achieved through several established organic chemistry routes. While specific protocols for the deuteration of Dibenzo[b,d]furan are proprietary to manufacturers, the general synthesis of the core dibenzofuran (B1670420) structure often involves intramolecular cyclization reactions.
Common synthetic strategies include:
-
Palladium-Catalyzed Cyclization: This approach often uses ortho-iododiaryl ethers, which undergo intramolecular C-C bond formation to yield the dibenzofuran scaffold.
-
Ullmann Condensation: A copper-catalyzed reaction can be employed to form the diaryl ether precursor, which is then cyclized.
-
Pschorr Reaction: This involves the cyclization of ortho-diazonium salts of diaryl ethers.
The diagram below illustrates a generalized synthetic pathway for the dibenzofuran core structure.
Caption: Generalized synthetic route to the Dibenzo[b,d]furan scaffold.
Applications in Research and Development
The primary application of this compound is as an internal standard for isotope dilution mass spectrometry (IDMS). This technique is the gold standard for achieving high accuracy and precision in quantitative analysis. By adding a known quantity of the deuterated standard to a sample, any variability during sample preparation, extraction, and instrument analysis can be corrected, leading to highly reliable results.
Beyond its use as a standard, the core dibenzofuran structure is of significant interest in several research areas:
-
Medicinal Chemistry: Dibenzofuran derivatives have shown a wide range of biological activities, including anticancer and antibacterial properties.
-
Materials Science: The rigid, planar structure and electronic properties of dibenzofurans make them valuable building blocks for organic light-emitting diodes (OLEDs) and other electronic materials.
-
Environmental Analysis: Dibenzo[b,d]furan is a parent compound for polychlorinated dibenzofurans (PCDFs), a class of persistent environmental pollutants. Its deuterated form is crucial for the accurate quantification of these toxic compounds in environmental samples.
Experimental Protocols
General Protocol for Use as an Internal Standard in GC-MS
This protocol provides a generalized workflow for the quantification of an analyte (e.g., unlabeled Dibenzo[b,d]furan) in a sample matrix using this compound as an internal standard.
1. Preparation of Solutions:
- Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of the analyte and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a suitable solvent (e.g., methanol, toluene).
- Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. The concentration range should encompass the expected analyte concentration in the samples.
- Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound (e.g., 10 µg/mL) by diluting the primary stock solution.
2. Sample Preparation (Liquid-Liquid Extraction Example):
- Pipette a known volume (e.g., 1 mL) of the sample, calibration standard, or quality control sample into a glass tube.
- Add a precise volume (e.g., 10 µL) of the IS spiking solution to every tube. Vortex briefly.
- Add an appropriate extraction solvent (e.g., 5 mL of hexane/dichloromethane).
- Vortex or shake vigorously for 2-5 minutes.
- Centrifuge to separate the layers.
- Carefully transfer the organic layer to a clean tube.
- Evaporate the solvent under a gentle stream of nitrogen to a final volume of ~100 µL.
- Transfer the concentrated extract to an autosampler vial for GC-MS analysis.
3. GC-MS Instrumental Parameters:
Table 3: Typical GC-MS Parameters
| Parameter | Typical Setting |
| GC System | Agilent, Shimadzu, or equivalent |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Oven Program | 80 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS System | Triple Quadrupole or Single Quadrupole |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Analyte: m/z 168, 139; Internal Standard: m/z 170, 141 |
4. Data Analysis:
- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the samples by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
start [label="Sample/Standard/QC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
spike [label="Spike with known amount\nof this compound (IS)"];
extract [label="Liquid-Liquid or\nSolid-Phase Extraction"];
concentrate [label="Evaporate & Reconstitute"];
analyze [label="Inject into GC-MS\nor LC-MS System"];
quantify [label="Quantify Analyte using\nAnalyte/IS Peak Area Ratio"];
result [label="Final Concentration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> spike;
spike -> extract;
extract -> concentrate;
concentrate -> analyze;
analyze -> quantify;
quantify -> result;
}
Caption: Workflow for quantitative analysis using an internal standard.
Biological Pathways and Relevance
While Dibenzo[b,d]furan itself is not considered highly toxic, it is the parent structure of polychlorinated dibenzofurans (PCDFs), which are potent toxins. These compounds are known to interact with the Aryl Hydrocarbon Receptor (AHR) signaling pathway, leading to a range of toxic effects. The AHR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1.
Caption: Simplified Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Additionally, certain microorganisms have evolved pathways to degrade dibenzofuran. This process typically involves dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage and eventual mineralization.
Caption: Microbial degradation pathway of Dibenzofuran.
References
An In-depth Technical Guide to the Physical Characteristics of Dibenzo[b,d]furan-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of Dibenzo[b,d]furan-d2. Given the limited availability of experimental data for the deuterated form, this guide primarily presents the well-established physical properties of the non-deuterated parent compound, Dibenzo[b,d]furan, which serve as a close proxy. This document also outlines standard experimental protocols for determining these key physical properties and illustrates a typical experimental workflow involving dibenzofuran (B1670420) derivatives.
Physical Data
The physical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Dibenzo[b,d]furan. The primary difference lies in the molecular weight due to the presence of two deuterium (B1214612) atoms. The following table summarizes the available quantitative data.
| Property | Dibenzo[b,d]furan | This compound |
| Molecular Formula | C₁₂H₈O[1][2][3][4] | C₁₂H₆D₂O[5] |
| Molecular Weight | 168.19 g/mol | 170.20 g/mol |
| Melting Point | 81-85 °C | Not available |
| Boiling Point | 285 °C | Not available |
| Solubility in water | Insoluble | Insoluble (predicted) |
| Appearance | White crystalline powder | Not available |
Note: The physical properties listed for Dibenzo[b,d]furan are based on experimental data for the non-deuterated compound and are provided as a reference for this compound.
Experimental Protocols
The following are detailed methodologies for determining the key physical characteristics of organic compounds like this compound.
1. Melting Point Determination (Capillary Method)
-
Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned to liquid (the end of the melting range).
-
2. Boiling Point Determination (Micro Method)
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath).
-
Procedure:
-
Place a small amount of the liquid sample (a few drops) into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer.
-
Immerse the assembly in a heating bath, ensuring the sample is below the liquid level of the bath.
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a steady stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.
-
3. Solubility Determination
-
Principle: Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a general guide.
-
Apparatus: Test tubes, spatula, vortex mixer (optional).
-
Procedure:
-
Place a small, accurately measured amount of the solid sample (e.g., 10 mg) into a test tube.
-
Add a small volume of the solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture (e.g., using a vortex mixer or by flicking the test tube) for a set period (e.g., 1-2 minutes).
-
Visually inspect the mixture to determine if the solid has dissolved completely. If not, the substance is considered insoluble or sparingly soluble in that solvent under the tested conditions.
-
Repeat the test with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) to establish a solubility profile.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and application of a dibenzofuran derivative as a fluorescent marker in cellular imaging.
References
An In-depth Technical Guide to Isotope-Labeled Compounds
A comprehensive resource for researchers, scientists, and drug development professionals on the principles, applications, and methodologies of isotope-labeled compounds.
Introduction
Isotope-labeled compounds are molecules in which one or more atoms have been replaced with an isotope of the same element.[1][2][3] These isotopes, which differ in the number of neutrons in their atomic nucleus, serve as powerful tracers in a multitude of scientific disciplines.[2][4] While radioactive isotopes are used in some applications, stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are predominantly used in modern research due to their safety and versatility. These labeled compounds are chemically identical to their unlabeled counterparts, allowing them to participate in biological and chemical processes without altering the system's natural behavior. This unique characteristic makes them indispensable tools in drug discovery and development, metabolic research, and environmental science.
Core Principles and Synthesis
The fundamental principle behind the use of isotope-labeled compounds is their ability to be distinguished from their naturally abundant counterparts by analytical instrumentation. Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can differentiate molecules based on the mass difference imparted by the isotope or the unique nuclear spin properties of the isotope, respectively.
The synthesis of isotope-labeled compounds can be achieved through two primary methods:
-
Chemical Synthesis: This involves using commercially available precursors already containing the desired isotope and incorporating them into the target molecule through a series of chemical reactions. For instance, a drug molecule can be synthesized using a starting material containing a ¹³C-labeled functional group.
-
Isotopic Exchange Reactions: In this method, atoms in the target molecule are directly exchanged with their isotopes. A common example is the exchange of hydrogen atoms with deuterium (²H) by treating the compound with deuterated water or using deuterium gas in a hydrogenation reaction.
To ensure the label is not lost during metabolic processes, it is often crucial to incorporate carbon isotopes into the stable backbone of the molecule.
Applications in Research and Drug Development
Isotope-labeled compounds have revolutionized many areas of scientific research, particularly in the pharmaceutical industry. Their applications span the entire drug development pipeline, from early discovery to clinical trials.
Drug Metabolism and Pharmacokinetics (DMPK)
Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is a critical aspect of drug development. Isotope-labeled compounds are instrumental in these studies. By administering a labeled version of a drug candidate, researchers can trace its journey through a biological system.
-
Metabolite Identification: Mass spectrometry is used to detect the drug and its metabolites, which will all contain the isotopic label. This allows for the comprehensive identification of all metabolic products.
-
Pharmacokinetic (PK) Studies: These studies determine how the body processes a drug over time. By taking samples of blood, urine, or tissue at various time points, the concentration of the labeled drug and its metabolites can be precisely measured, providing crucial data on absorption rates, distribution to different tissues, and excretion rates.
Metabolic Pathway Analysis and Fluxomics
Stable isotope tracers are powerful tools for mapping and quantifying the flow of molecules through metabolic pathways (metabolic flux analysis). By introducing a labeled substrate, such as ¹³C-glucose, into cells or an organism, scientists can track the incorporation of the ¹³C label into downstream metabolites. This provides a dynamic view of cellular metabolism, revealing how different pathways are utilized under various conditions. This approach is invaluable for understanding the metabolic changes associated with diseases like cancer and for identifying potential drug targets.
Quantitative Bioanalysis and Internal Standards
Isotope dilution mass spectrometry (IDMS) is a gold-standard technique for accurate quantification in complex biological samples. This method utilizes a known amount of an isotope-labeled version of the analyte as an internal standard. Because the labeled standard is chemically identical to the analyte, it experiences the same losses during sample preparation and the same variations in instrument response. By measuring the ratio of the unlabeled analyte to the labeled internal standard, highly accurate and precise quantification can be achieved.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of isotope-labeled compounds.
| Parameter | Typical Value/Range | Significance | Analytical Technique |
| Isotopic Enrichment | > 98% | High enrichment ensures a strong signal from the labeled compound, improving sensitivity and accuracy. | Mass Spectrometry, NMR |
| Mass Shift (per isotope) | ¹³C: +1.00335 Da¹⁵N: +0.99703 Da²H: +1.00628 Da | The predictable mass difference allows for the clear differentiation of labeled and unlabeled compounds by mass spectrometry. | Mass Spectrometry |
| Detection Sensitivity | 0.001% isotope enrichment | High sensitivity enables the detection of very low concentrations of labeled compounds, crucial for microdosing and trace analysis studies. | Isotope Ratio Mass Spectrometry (IRMS), LC/MS/MS |
| Limit of Quantification (LOQ) | pg/mL to ng/mL range | The ability to quantify very low concentrations is essential for pharmacokinetic studies and residue analysis. | LC-MS/MS |
Experimental Protocols
Protocol 1: Stable Isotope Tracing of Glucose Metabolism in Cell Culture
This protocol outlines the general steps for tracing the metabolism of ¹³C-labeled glucose in cultured cells.
Materials:
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-Glucose (uniformly labeled with ¹³C)
-
Sterile, cell culture grade water
-
Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)
-
6-well cell culture plates
-
Ice-cold 80% methanol (B129727)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of harvest.
-
Medium Preparation: Prepare the labeling medium by supplementing the glucose-free base medium with the desired concentration of [U-¹³C₆]-glucose (e.g., 10 mM) and dFBS.
-
Labeling: When cells are ready, aspirate the old medium, wash once with PBS, and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled glucose. This time can range from minutes to hours depending on the metabolic pathway of interest.
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract polar metabolites.
-
Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for Analysis: Dry the metabolite extracts using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis by LC-MS or GC-MS.
Protocol 2: Quantitative Analysis of a Drug in Plasma using Isotope Dilution Mass Spectrometry
This protocol provides a general workflow for the quantification of a drug in a plasma sample using an isotope-labeled internal standard.
Materials:
-
Plasma sample containing the drug of interest (analyte)
-
Isotope-labeled version of the drug (internal standard) with a known concentration
-
Solvents for extraction (e.g., acetonitrile, methanol)
-
Centrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Spiking: Add a precise volume of the isotope-labeled internal standard solution to a known volume of the plasma sample.
-
Protein Precipitation/Extraction: Add a protein precipitating solvent, such as cold acetonitrile, to the spiked plasma sample to precipitate proteins and extract the drug and internal standard.
-
Centrifugation: Vortex the sample and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte and the internal standard.
-
Analysis by LC-MS/MS: Inject the supernatant into the LC-MS/MS system. The system will separate the analyte and internal standard from other components in the sample, and the mass spectrometer will detect and quantify both.
-
Quantification: The concentration of the drug in the original plasma sample is calculated based on the measured peak area ratio of the analyte to the internal standard and the known concentration of the internal standard.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized experimental workflow for a stable isotope tracing experiment in cell culture.
Caption: The logical workflow for quantitative analysis using isotope dilution mass spectrometry.
Caption: A simplified diagram showing the flow of ¹³C from glucose through the glycolytic pathway.
References
An In-depth Technical Guide to the Safety of Dibenzo[b,d]furan-d2
This guide provides a comprehensive overview of the safety data for Dibenzo[b,d]furan-d2, intended for researchers, scientists, and professionals in drug development. The information presented is primarily based on the non-deuterated parent compound, Dibenzo[b,d]furan, as specific safety studies on the deuterated form are not extensively available. Deuterium labeling is not expected to significantly alter the fundamental chemical hazards of the molecule.
Section 1: Chemical and Physical Properties
A summary of the key physical and chemical properties of Dibenzo[b,d]furan is presented below. These characteristics are essential for the safe handling and storage of its deuterated analog, this compound.
| Property | Value | References |
| Molecular Formula | C₁₂H₆D₂O | [1] |
| Molecular Weight | 170.2 g/mol | [1] |
| Appearance | Off-white crystalline powder/solid | [2][3][4] |
| Melting Point | 80-85 °C (177.8-185 °F) | [3][4][5][6] |
| Boiling Point | 285 °C (545 °F) at 760 mmHg | [3][4] |
| Flash Point | 130 °C (266 °F) (Closed Cup) | [4][6] |
| Solubility in Water | Insoluble (<0.1 g/100 mL at 20 °C) | [3][5] |
| logP (Octanol/Water Partition Coefficient) | 4.12 | [4][5] |
Section 2: Hazard Identification and Classification
Dibenzo[b,d]furan is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The following table summarizes its GHS classification.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |
References for all entries in the table:[2][3][6]
GHS Pictograms:
Section 3: Toxicological Information
The toxicological properties of Dibenzo[b,d]furan have not been fully investigated.[2] However, available data suggests it is relatively non-toxic.[3] It is important to note that while Dibenzo[b,d]furan itself shows low toxicity, its polychlorinated derivatives are known to be highly toxic.[3]
The U.S. Environmental Protection Agency (EPA) has classified Dibenzo[b,d]furan as a Group D substance, meaning it is not classifiable as to human carcinogenicity based on the absence of human and animal data.[7]
| Toxicity Data | Value | Species | Reference |
| Acute Toxicity (Oral) | No specific LD50 data available. Classified as Harmful if swallowed. | N/A | [2] |
| Carcinogenicity | Not classifiable as to human carcinogenicity (Group D) | N/A | [7] |
| Mutagenicity | Evidence of sister chromatid exchange. | N/A | [5] |
Section 4: Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The hazard classifications are based on data submitted to regulatory bodies, which do not typically include full experimental write-ups in the publicly accessible safety data sheets. The information is derived from standard toxicological assays required by regulations such as those from the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).
Section 5: Safe Handling and Storage
Proper handling and storage procedures are critical to ensure safety in a laboratory environment.
Personal Protective Equipment (PPE) Workflow:
Handling Recommendations:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Avoid contact with skin and eyes.[4]
-
Do not breathe dust.[4]
-
Keep the container tightly closed when not in use.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Wash hands thoroughly after handling.[2]
Storage Recommendations:
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep the container tightly closed.[2]
-
Store locked up.[2]
-
Incompatible materials to avoid are strong oxidizing agents.[4]
Section 6: First-Aid Measures
First-Aid Response Protocol:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. Dibenzofuran - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. Dibenzo[b,d]furan | CAS#:132-64-9 | Chemsrc [chemsrc.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Storage and Handling of Dibenzo[b,d]furan-d2
This guide provides a comprehensive overview of the recommended procedures for the safe storage and handling of Dibenzo[b,d]furan-d2, a deuterium-labeled derivative of Dibenzofuran. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and life sciences. While specific data for the deuterated compound is limited, the guidelines for the parent compound, Dibenzo[b,d]furan, are considered applicable and are detailed below.
Chemical and Physical Properties
This compound is a stable isotope-labeled compound used as a tracer or internal standard in various analytical studies.[1][2] Its physical and chemical properties are expected to be very similar to those of the unlabeled Dibenzo[b,d]furan.
Table 1: Physical and Chemical Properties of Dibenzofuran
| Property | Value |
| Molecular Formula | C₁₂H₈O |
| Molecular Weight | 168.19 g/mol |
| Appearance | Colorless white crystalline solid |
| Melting Point | 81 - 85 °C / 177.8 - 185 °F[3] |
| Boiling Point | 285 °C / 545 °F @ 760 mmHg[3] |
| Solubility | Low water solubility[3] |
| log Kow | 4.12 |
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound. The primary concerns for stability are exposure to light and elevated temperatures.
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Shelf Life | Special Precautions |
| Solid | Refrigerator | Not specified | Protect from light |
| Stock Solution | -80°C | 2 years | |
| -20°C | 1 year |
This compound is sensitive to prolonged exposure to light. Therefore, it should always be stored in a dark place or in light-protecting containers. For derivatives such as Dibenzo[b,d]furan-2-amine, storage in an inert atmosphere at room temperature and in a dark place is recommended.
Handling Procedures
Due to the potential hazards associated with furan (B31954) compounds, appropriate personal protective equipment (PPE) and handling procedures must be followed.
3.1. Personal Protective Equipment (PPE)
A comprehensive set of PPE should be worn to minimize exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles/Glasses | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Face Shield | Recommended for tasks with a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, latex, or vinyl gloves are suitable. Regularly inspect for signs of degradation. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat or apron should be worn. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., Particulates filter conforming to EN 143) in poorly ventilated areas or when dust/aerosols may be generated. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are required. |
3.2. General Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
Experimental Protocols
4.1. Spill Response Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area : Immediately evacuate non-essential personnel from the spill area.
-
Remove Ignition Sources : If the material is flammable, remove all sources of ignition.
-
Ventilate the Area : Ensure adequate ventilation.
-
Contain the Spill : For solid spills, dampen the material with 60-70% ethanol (B145695) to minimize dust.
-
Absorb and Collect : Use a non-combustible absorbent material to clean up the spill. Sweep up and shovel the material into a suitable, sealed container for disposal.
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose of Waste : Dispose of the collected waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
4.2. Disposal Protocol
This compound and any contaminated materials should be treated as hazardous waste.
-
Collect Waste : Collect all waste in a designated, properly labeled, and sealed container.
-
Consult Regulations : Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Approved Disposal : Dispose of the contents/container to an approved waste disposal plant.
Visualizations
5.1. Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
5.2. Factors Affecting Stability
This diagram outlines the key factors that can impact the stability of this compound.
Caption: Factors Affecting this compound Stability.
References
Physicochemical Properties and Expected Solubility Profile
An In-depth Technical Guide on the Solubility of Dibenzo[b,d]furan-d2 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This compound is a deuterated analog of Dibenzo[b,d]furan, a heterocyclic aromatic compound. The principle of "like dissolves like" governs the solubility of a compound. The structure of Dibenzo[b,d]furan, consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, is predominantly non-polar and aromatic. The introduction of two deuterium (B1214612) atoms is not expected to significantly alter its fundamental solubility characteristics compared to the parent compound.
Expected Solubility:
-
High Solubility: this compound is expected to be highly soluble in non-polar and aromatic solvents due to favorable van der Waals forces and potential π-π stacking interactions. Examples include:
-
Toluene
-
Benzene
-
Xylenes
-
Dichloromethane
-
Chloroform
-
-
Moderate Solubility: Moderate solubility is anticipated in polar aprotic solvents that can induce some degree of polarity. Examples include:
-
Dimethyl Sulfoxide (DMSO)[1]
-
Dimethylformamide (DMF)
-
Acetone
-
Ethyl acetate
-
-
Low to Insoluble: The compound is expected to have very low solubility in polar protic solvents and is considered practically insoluble in water.[2] Examples include:
-
Methanol
-
Ethanol
-
Water
-
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents has not been extensively published. The following table is provided as a template for researchers to systematically record their experimentally determined solubility values.
| Solvent Category | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Non-Polar Aromatic | Toluene | HPLC-UV | |||
| Benzene | HPLC-UV | ||||
| Chlorinated | Dichloromethane | HPLC-UV | |||
| Chloroform | HPLC-UV | ||||
| Polar Aprotic | DMSO | HPLC-UV | |||
| DMF | HPLC-UV | ||||
| Acetone | HPLC-UV | ||||
| Polar Protic | Methanol | HPLC-UV | |||
| Ethanol | HPLC-UV | ||||
| Aqueous | Water | HPLC-UV |
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol details the shake-flask method, a common and reliable technique for determining the thermodynamic solubility of a compound.
3.1. Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system
3.2. Experimental Procedure
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3]
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles. Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or GC-MS method. A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
Calculation of Solubility: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value represents the thermodynamic solubility of the compound in the specific solvent at the experimental temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
References
The Advent and Application of Deuterated Dibenzofurans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated dibenzofurans, a class of isotopically labeled heterocyclic organic compounds, have emerged as indispensable tools in analytical chemistry, environmental science, and drug discovery. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), imparts unique physicochemical properties that are leveraged for a variety of scientific applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and analytical characterization of deuterated dibenzofurans.
Discovery and Historical Context
The history of deuterated dibenzofurans is intrinsically linked to the rise of analytical techniques for monitoring persistent organic pollutants (POPs), particularly polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are highly toxic environmental contaminants formed as byproducts of various industrial processes.
The development of isotope dilution mass spectrometry (IDMS) created a demand for stable, isotopically labeled internal standards to ensure accurate quantification of these toxic compounds at trace levels. Deuterated and, more commonly, carbon-13 labeled PCDFs became the gold standard for this purpose. Their chemical behavior is nearly identical to their non-labeled counterparts, but their increased mass allows for their differentiation and quantification by mass spectrometry. This enables precise measurement of the native analyte concentration by correcting for losses during sample preparation and analysis.
While the primary historical driver for the synthesis of deuterated dibenzofurans was for their use as analytical standards, the broader field of deuterated pharmaceuticals has also influenced interest in these compounds. The "deuterium switch" is a strategy in drug development where hydrogen atoms at sites of metabolism in a drug molecule are replaced with deuterium. This can slow down the rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect, potentially improving the pharmacokinetic profile of a drug. While no deuterated dibenzofuran-based drug has been commercialized to date, the principles of deuteration in medicinal chemistry provide a compelling rationale for their synthesis and investigation.
Synthesis of Deuterated Dibenzofurans
The synthesis of deuterated dibenzofurans can be achieved through several methods, primarily involving the introduction of deuterium into a pre-formed dibenzofuran (B1670420) skeleton or by constructing the deuterated ring system from labeled precursors. A common strategy, particularly for polychlorinated derivatives used as analytical standards, involves a multi-step synthesis culminating in a cyclization reaction to form the dibenzofuran ring, followed by isotopic labeling.
General Synthetic Strategies
-
Catalytic Hydrogen-Deuterium Exchange: This method involves the direct exchange of hydrogen atoms on the dibenzofuran ring with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst (e.g., palladium on carbon).
-
Dehalogenation with Deuterium: Halogenated dibenzofurans can be dehalogenated in the presence of a deuterium source and a catalyst to introduce deuterium atoms at specific positions.
-
Synthesis from Labeled Precursors: Building the dibenzofuran ring system using deuterated starting materials, such as deuterated phenols or benzene (B151609) derivatives, allows for the precise placement of deuterium atoms.
Data Presentation: Analytical Characteristics
The primary analytical techniques for characterizing deuterated dibenzofurans are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is used to confirm the incorporation of deuterium and to determine the isotopic purity of the labeled compound. The mass spectrum of a deuterated dibenzofuran will show a molecular ion peak (M+) at a higher mass-to-charge ratio (m/z) compared to its non-deuterated analog, with the mass shift corresponding to the number of deuterium atoms incorporated.
Table 1: Expected Mass-to-Charge Ratios for Dibenzofuran and its Deuterated Isotopologues
| Compound | Molecular Formula | Exact Mass (Da) |
| Dibenzofuran | C₁₂H₈O | 168.0575 |
| Dibenzofuran-d₁ | C₁₂H₇DO | 169.0638 |
| Dibenzofuran-d₄ | C₁₂H₄D₄O | 172.0826 |
| Dibenzofuran-d₈ | C₁₂D₈O | 176.1077 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the positions of deuteration. The replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal in the ¹H NMR spectrum. ²H (Deuterium) NMR can also be used to directly observe the incorporated deuterium atoms.
Table 2: Expected ¹H NMR Chemical Shift Changes upon Deuteration of Dibenzofuran
| Position | Approximate ¹H Chemical Shift (ppm) in CDCl₃ | Expected Observation upon Deuteration |
| H-1, H-9 | 7.95 | Signal disappears or decreases in intensity |
| H-2, H-8 | 7.45 | Signal disappears or decreases in intensity |
| H-3, H-7 | 7.35 | Signal disappears or decreases in intensity |
| H-4, H-6 | 7.58 | Signal disappears or decreases in intensity |
Experimental Protocols
The following is a representative, detailed methodology for the synthesis of an isotopically labeled polychlorinated dibenzofuran, adapted from a reported synthesis of a tritiated analog.[1] This protocol illustrates a common synthetic route for producing these compounds for use as analytical standards.
Synthesis of Deuterated 2,3,7,8-Tetrachlorodibenzofuran (TCDF-d₄)
Step 1: Synthesis of Chlorinated Biphenylol Intermediate
-
In a round-bottom flask, dissolve 2,6-dichloroaniline (B118687) and 2,5-dichlorophenol (B122974) in a suitable solvent.
-
Add isoamyl nitrite (B80452) to the solution.
-
The reaction will proceed to form a mixture of chlorinated biphenylols.
-
Purify the desired biphenylol intermediate using thin-layer chromatography (TLC) or column chromatography.
Step 2: Cyclization to form Trichlorodibenzofuran
-
The purified chlorinated biphenylol is subjected to a cyclization reaction to form 1,4,9-trichlorodibenzofuran (B1345159). This can be achieved through various methods, such as a palladium-catalyzed intramolecular coupling.
Step 3: Catalytic Chlorine-Deuterium Exchange
-
The 1,4,9-trichlorodibenzofuran is then subjected to a catalytic halogen-deuterium exchange reaction.
-
Dissolve the trichlorodibenzofuran in an appropriate solvent.
-
Add a palladium catalyst (e.g., Pd/C).
-
Introduce deuterium gas (D₂) or a deuterated solvent (e.g., deuterated acetic acid).
-
The reaction will replace chlorine atoms with deuterium atoms, yielding a mixture of deuterated TCDF isotopologues.
Step 4: Purification and Chlorination
-
The crude deuterated dibenzofuran mixture is purified using preparative high-performance liquid chromatography (HPLC).
-
The purified deuterated dibenzofuran is then chlorinated in a chloroform (B151607) solution to yield deuterated 2,3,7,8-TCDF.
-
The final product is purified by HPLC to achieve high isotopic and chemical purity.
Visualizations
Signaling Pathways and Experimental Workflows
References
Methodological & Application
Application Note: High-Sensitivity Analysis of Dibenzo[b,d]furan in Environmental Matrices using Dibenzo[b,d]furan-d2 as an Internal Standard
Abstract
This application note details a robust and sensitive analytical method for the quantification of Dibenzo[b,d]furan in various environmental samples. The protocol utilizes Dibenzo[b,d]furan-d2 as an internal standard for isotope dilution analysis by gas chromatography-mass spectrometry (GC-MS). This methodology provides high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocols provided are intended for researchers and scientists in environmental monitoring and drug development.
Introduction
Dibenzo[b,d]furan and its derivatives are a class of persistent organic pollutants (POPs) that are introduced into the environment from both natural and anthropogenic sources, including incomplete combustion processes. Due to their potential toxicity and persistence, the accurate and sensitive monitoring of these compounds in environmental matrices such as water, soil, and air is of significant importance.
Isotope dilution mass spectrometry is a highly reliable analytical technique for the quantification of trace-level contaminants.[1][2][3] By spiking a known amount of a stable isotope-labeled analog of the target analyte, in this case, this compound, into the sample at the beginning of the workflow, any losses during sample preparation and analysis can be effectively corrected for. This results in improved accuracy and precision of the analytical data.[1] This application note provides detailed protocols for the analysis of Dibenzo[b,d]furan in water, soil, and air samples using this compound as an internal standard with GC-MS analysis.
Experimental Protocols
Sample Preparation and Extraction
a) Water Samples
-
Sample Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
Spiking: To a 1 L water sample, add a known concentration of this compound solution (in a water-miscible solvent like acetone (B3395972) or methanol).
-
Liquid-Liquid Extraction (LLE):
-
Transfer the spiked water sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane (B109758) and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
-
Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined extract by passing it through a column of anhydrous sodium sulfate (B86663). Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
b) Soil and Sediment Samples
-
Sample Collection: Collect soil or sediment samples in clean glass jars.
-
Homogenization and Spiking: Homogenize the sample and weigh approximately 10 g (dry weight) into a beaker. Spike the sample with a known amount of this compound.
-
Soxhlet Extraction:
-
Mix the spiked soil with anhydrous sodium sulfate to create a free-flowing powder.
-
Transfer the mixture to a Soxhlet extraction thimble.
-
Extract with a 1:1 mixture of hexane (B92381) and acetone for 16-24 hours.
-
-
Clean-up and Concentration: Concentrate the extract to approximately 5 mL. The extract may require further clean-up using silica (B1680970) gel or alumina (B75360) column chromatography to remove interfering compounds. Elute with a suitable solvent mixture (e.g., hexane/dichloromethane). Concentrate the final eluate to 1 mL.
c) Air Samples
-
Sample Collection: Use a high-volume air sampler to draw a known volume of air through a polyurethane foam (PUF) or XAD-2 resin sorbent tube.
-
Spiking: Prior to extraction, spike the sorbent tube with a known amount of this compound.
-
Soxhlet Extraction: Place the sorbent in a Soxhlet extractor and extract with an appropriate solvent like hexane or a hexane/acetone mixture for 16-24 hours.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis is performed using a gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of dibenzofurans.
-
Injector: Splitless injection at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 10 minutes.
-
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Table 1: Key Quantitative Data and MS Parameters
| Parameter | Value |
| Analyte | Dibenzo[b,d]furan |
| Internal Standard | This compound |
| Quantification Ion (m/z) | 168 |
| Confirmation Ion (m/z) | 139 |
| Internal Standard Ion (m/z) | 170 |
| Method Detection Limit (MDL) - Water | 0.5 - 2.0 ng/L |
| Method Detection Limit (MDL) - Soil | 0.1 - 0.5 µg/kg |
| Method Detection Limit (MDL) - Air | 1 - 5 pg/m³ |
| Precision (RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Workflow Diagram
Caption: Workflow for the analysis of Dibenzo[b,d]furan in environmental samples.
Conclusion
The use of this compound as an internal standard in an isotope dilution GC-MS method provides a highly accurate, sensitive, and robust approach for the quantification of Dibenzo[b,d]furan in diverse environmental matrices. The detailed protocols presented in this application note offer a reliable framework for environmental monitoring and research, ensuring high-quality data for the assessment of contamination levels and potential environmental impact.
References
Application Note: Quantitative Analysis of Dibenzofuran in Environmental Samples by GC/MS
An internal standard is a chemical substance that is added in a constant amount to samples, a blank, and calibration standards in a chemical analysis. Dibenzo[b,d]furan-d2 is a deuterated form of dibenzofuran (B1670420), meaning two of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for the quantification of dibenzofuran and related compounds using Gas Chromatography-Mass Spectrometry (GC/MS).
The principle behind using an isotopically labeled internal standard, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for quantitative analysis.[1] The deuterated standard is chemically almost identical to the analyte of interest (native dibenzofuran).[2] This means it behaves similarly during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
In the mass spectrometer, the deuterated standard is easily distinguished from the native compound due to its higher mass-to-charge ratio (m/z).[1] By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[3] This technique is crucial for analyzing complex matrices where matrix effects can suppress or enhance the analyte signal.[4]
Introduction
Dibenzofuran is a heterocyclic organic compound that is a structural component of various pollutants, including polychlorinated dibenzofurans (PCDFs), which are persistent organic pollutants (POPs). Accurate quantification of dibenzofuran in environmental matrices like water and soil is essential for monitoring and risk assessment. This application note details a robust method for the determination of dibenzofuran using Gas Chromatography-Mass Spectrometry (GC/MS) with this compound as an internal standard. The use of a stable isotope-labeled internal standard minimizes analytical variability and compensates for matrix effects, ensuring high-quality data.
Principle
A known quantity of this compound is spiked into all samples, calibration standards, and quality controls prior to any extraction or cleanup steps. During GC separation, the analyte and the internal standard co-elute or elute in close proximity. In the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, specific ions for both native dibenzofuran (e.g., m/z 168, 139) and this compound (e.g., m/z 170, 141) are monitored. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of dibenzofuran in the samples is then calculated from this curve, providing accurate results corrected for recovery losses.
Experimental Protocols
1. Materials and Reagents
-
Analytes and Standards: Dibenzofuran (≥98% purity), this compound (≥98% purity, isotopic purity ≥98%).
-
Solvents: Dichloromethane (DCM), Hexane, Methanol (all pesticide residue or GC grade).
-
Reagents: Anhydrous Sodium Sulfate (B86663) (ACS grade, baked at 400°C for 4 hours).
-
Sample Matrix: Deionized water, certified reference soil.
2. Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Prepare by dissolving 10 mg of Dibenzofuran and this compound each in 10 mL of methanol.
-
Internal Standard (IS) Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Dibenzofuran primary stock solution. A typical concentration range could be 1 ng/mL to 500 ng/mL. Each calibration standard must be fortified with the IS Spiking Solution to a final concentration of 100 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction for Water Samples)
-
Measure 100 mL of the water sample into a 250 mL separatory funnel.
-
Spike the sample with 100 µL of the 10 µg/mL IS Spiking Solution.
-
Add 20 mL of Dichloromethane (DCM) to the funnel.
-
Shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate into a collection flask.
-
Repeat the extraction twice more with fresh 20 mL portions of DCM.
-
Combine the organic extracts.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC/MS analysis.
4. GC/MS Instrumental Parameters The following are typical starting parameters and may require optimization.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 15°C/min to 200°CRamp: 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Dibenzofuran | Quantifier: 168.0Qualifier: 139.0 |
| This compound | Quantifier: 170.0Qualifier: 141.0 |
Data Presentation
Quantitative data should be summarized for clarity.
Table 1: Example Calibration Curve Data
| Cal Level | Concentration (ng/mL) | Analyte Area | IS Area | Response Ratio (Analyte/IS) |
| 1 | 1 | 1,550 | 152,100 | 0.0102 |
| 2 | 5 | 7,810 | 153,500 | 0.0509 |
| 3 | 20 | 31,200 | 151,800 | 0.2055 |
| 4 | 50 | 76,900 | 152,500 | 0.5043 |
| 5 | 100 | 154,200 | 153,100 | 1.0072 |
| 6 | 250 | 380,500 | 152,200 | 2.5000 |
| 7 | 500 | 759,000 | 151,500 | 5.0100 |
Table 2: Typical Method Performance Parameters
| Parameter | Result |
| Calibration Range | 1 - 500 ng/mL |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 92% - 108% |
| Precision (% RSD) | < 10% |
Workflow Visualization
The overall analytical process can be visualized as a logical workflow.
Caption: Experimental workflow for GC/MS analysis using an internal standard.
References
Application Note: High-Precision Quantification of Dibenzo[b,d]furan Using Isotope Dilution Mass Spectrometry with Dibenzo[b,d]furan-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Dibenzo[b,d]furan using Isotope Dilution Mass Spectrometry (IDMS) with Dibenzo[b,d]furan-d2 as an internal standard. Isotope dilution is a highly accurate analytical technique that corrects for sample loss during preparation and instrumental analysis by using a stable isotope-labeled version of the analyte of interest.[1][2][3] This method is particularly valuable for complex matrices encountered in environmental monitoring, food safety, and drug development. The protocol described herein is designed for Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of semi-volatile organic compounds. While specific performance data for this compound is not extensively published, this note provides an exemplary framework based on established methods for similar compounds.
Introduction
Dibenzo[b,d]furan and its derivatives are heterocyclic organic compounds that can be of interest in various fields, from environmental science as persistent organic pollutants (POPs) to pharmaceutical research as structural motifs in drug candidates.[4][5] Accurate and precise quantification of these compounds is crucial for regulatory compliance, environmental risk assessment, and understanding pharmacokinetic profiles.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides a high degree of accuracy and precision.[2] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte to the sample. This "isotopic twin" serves as an internal standard that behaves nearly identically to the native analyte during extraction, cleanup, and chromatographic analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, any sample loss during the analytical process can be precisely accounted for, leading to highly reliable results.[2] this compound is a suitable deuterated internal standard for the analysis of Dibenzo[b,d]furan.[6]
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle of IDMS lies in the use of an isotopically labeled analog of the analyte as an internal standard. This standard is added to the sample at the beginning of the analytical process. The native (unlabeled) analyte and the labeled internal standard are assumed to behave identically throughout the sample preparation and analysis. The mass spectrometer distinguishes between the native analyte and the labeled internal standard based on their mass-to-charge (m/z) ratio. The concentration of the native analyte is then calculated based on the measured ratio of the native analyte to the labeled internal standard and the known amount of the internal standard added.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. Analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs) in soil by gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Dibenzo[b,d]furan-d2 in Persistent Organic Pollutants (POPs) Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Dibenzo[b,d]furan-d2 in the analysis of Persistent Organic Pollutants (POPs). The methodologies outlined are grounded in established analytical techniques, primarily focusing on isotope dilution mass spectrometry coupled with gas chromatography, a cornerstone for accurate and precise quantification of trace-level contaminants in various environmental matrices.
Introduction to this compound in POPs Analysis
This compound is the deuterated analog of dibenzofuran (B1670420), a heterocyclic organic compound that serves as a structural backbone for a class of toxic POPs known as polychlorinated dibenzofurans (PCDFs). Due to its isotopic labeling, this compound is an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS). This technique is highly accurate and precise as it effectively corrects for sample matrix effects and variations in extraction efficiency and instrumental response.[1]
In POPs analysis, especially for dioxins and furans, regulatory methods such as the U.S. Environmental Protection Agency (EPA) Method 1613B mandate the use of isotopically labeled internal standards to ensure data of high quality and reliability.[2] These methods are performance-based, allowing for modifications to suit specific laboratory needs, provided that stringent quality control criteria are met.
Physicochemical Properties of Dibenzofuran
Understanding the properties of the parent compound is crucial for developing robust analytical methods.
| Property | Value |
| Molecular Formula | C₁₂H₈O |
| Molecular Weight | 168.19 g/mol |
| Appearance | Off-white crystalline solid |
| Melting Point | 81 - 85 °C |
| Boiling Point | 285 °C |
| Solubility in Water | Insoluble |
| LogP | 4.12 |
(Data sourced from PubChem CID 568)
Application: Analysis of Polychlorinated Dibenzofurans (PCDFs) in Environmental Samples
This compound is primarily used as a surrogate or internal standard in the analysis of native PCDFs in various matrices such as soil, sediment, water, and biological tissues. It is particularly valuable for the quantification of dibenzofuran and its chlorinated derivatives.
Experimental Protocol: Analysis of PCDFs in Soil by GC-MS/MS
This protocol outlines a general procedure for the extraction, cleanup, and analysis of PCDFs in soil samples using this compound as an internal standard.
1. Sample Preparation and Fortification:
-
Homogenize the soil sample to ensure uniformity.
-
Weigh approximately 10 g of the homogenized soil into an extraction thimble.
-
Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 ng/mL solution in nonane). This serves as the surrogate standard to monitor procedural recovery.
-
Also, spike the sample with a suite of ¹³C₁₂-labeled PCDF congeners which will serve as internal standards for quantification.
2. Extraction:
-
Perform Soxhlet extraction for 16-24 hours using a suitable solvent system, such as toluene (B28343) or a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v).
-
Alternatively, Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE) can be used for a more rapid extraction.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
3. Extract Cleanup:
-
The crude extract will contain lipids and other co-extractives that can interfere with the analysis. A multi-step cleanup is essential.
-
Acid/Base Partitioning: Sequentially wash the extract with concentrated sulfuric acid and a basic solution (e.g., 1 M potassium hydroxide) to remove acidic and basic interferences.
-
Column Chromatography:
-
Pass the extract through a multi-layer silica (B1680970) gel column containing layers of neutral, acidic, and basic silica to remove polar interferences.
-
Further cleanup can be achieved using an alumina (B75360) column and/or a carbon column to separate PCDFs from other POPs like PCBs.
-
-
Concentrate the final cleaned extract to a final volume of approximately 10-20 µL.
4. GC-MS/MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS).
-
Column: A high-resolution capillary column suitable for separating PCDF congeners (e.g., DB-5ms, 60 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the final extract is injected in splitless mode.
-
GC Oven Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 min.
-
-
MS/MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each native PCDF congener and for this compound are monitored.
-
5. Quantification:
-
Quantification is performed using the isotope dilution method. The response of each native PCDF is normalized to the response of its corresponding ¹³C₁₂-labeled internal standard.
-
The recovery of the this compound surrogate standard is calculated to assess the efficiency of the entire sample preparation and analysis procedure.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of PCDFs using deuterated internal standards. The values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Dibenzofuran | Tetrachlorodibenzofuran (TCDF) | Pentachlorodibenzofuran (PeCDF) |
| Internal Standard | This compound | ¹³C₁₂-2,3,7,8-TCDF | ¹³C₁₂-1,2,3,7,8-PeCDF |
| Typical Spiking Level (ng/sample) | 1 | 1 | 1 |
| Expected Recovery (%) | 60 - 120 | 50 - 130 | 50 - 130 |
| Method Detection Limit (MDL) (pg/g) | 0.1 - 1.0 | 0.05 - 0.5 | 0.05 - 0.5 |
| Limit of Quantification (LOQ) (pg/g) | 0.5 - 2.5 | 0.2 - 1.5 | 0.2 - 1.5 |
Experimental Workflow Diagram
Caption: Workflow for the analysis of PCDFs in soil samples.
Safety Precautions
Dibenzofuran and its chlorinated derivatives are toxic and should be handled with appropriate safety precautions.[3][4]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the procedure for detailed safety information.
Conclusion
The use of this compound as an internal standard in the analysis of PCDFs and other related POPs is a critical component of robust and reliable analytical methodologies. The protocols and data presented here provide a framework for researchers and scientists to develop and validate their own methods for the accurate quantification of these environmentally significant contaminants. The isotope dilution technique, when coupled with high-resolution chromatography and mass spectrometry, offers the necessary sensitivity and selectivity to meet the stringent requirements of environmental monitoring and food safety regulations.
References
- 1. Determination of specific polychlorinated dibenzo-p-dioxins and dibenzofurans in blood and adipose tissue by isotope dilution-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apvma.gov.au [apvma.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Dibenzofuran using Dibenzo[b,d]furan-d2 by Isotope Dilution Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofuran (B1670420) is a heterocyclic aromatic compound that is of significant environmental and toxicological concern. Accurate and precise quantification of dibenzofuran in various matrices is crucial for environmental monitoring, risk assessment, and in the context of drug development where it may arise as an impurity or metabolite. Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision. This application note details a robust protocol for the quantitative analysis of dibenzofuran in a solid matrix using Dibenzo[b,d]furan-d2 as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS).
The use of a deuterated internal standard, such as this compound, is critical for compensating for analyte losses during sample preparation and for correcting variations in instrument response.[1][2][3] This methodology is based on established principles of isotope dilution analysis, widely employed for the determination of trace-level organic compounds in complex samples.
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of dibenzofuran. The protocol is divided into three main stages: sample preparation, instrumental analysis, and data processing.
Sample Preparation
The following protocol is designed for the extraction of dibenzofuran from a solid matrix, such as soil or sediment.
Materials:
-
Dibenzofuran analytical standard
-
This compound internal standard solution (concentration to be determined based on expected sample concentrations)
-
Hexane (B92381) (pesticide residue grade)
-
Dichloromethane (B109758) (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel (for column chromatography)
-
Alumina (B75360) (for column chromatography)
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Concentrator tube
Procedure:
-
Sample Homogenization: Homogenize the solid sample to ensure uniformity. For soil or sediment, air-dry and sieve to remove large debris.
-
Spiking with Internal Standard: Weigh approximately 10 g of the homogenized sample into a pre-cleaned extraction thimble. Accurately spike the sample with a known amount of this compound internal standard solution. The amount of internal standard should be in the same order of magnitude as the expected concentration of the native dibenzofuran.
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Extract the sample with a 1:1 mixture of hexane and dichloromethane for 16-24 hours.
-
Concentration: After extraction, concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Cleanup:
-
Prepare a multi-layer silica gel column.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with hexane, followed by a mixture of hexane and dichloromethane to separate the dibenzofuran from interfering compounds.
-
Further cleanup can be achieved using an alumina column if necessary.
-
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
A DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is recommended.[4][5]
GC-MS Parameters:
| Parameter | Value |
| GC | |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min; ramp to 200 °C at 15 °C/min; ramp to 300 °C at 10 °C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Dibenzofuran | 168 | 139 |
| This compound | 170 | 141 |
Data Processing and Quantification
The concentration of dibenzofuran in the sample is calculated using the isotope dilution method. The following equation is used:
Concentration (ng/g) = (Ax * Cis * Vis) / (Ais * RRF * Ws)
Where:
-
Ax = Peak area of the quantifier ion for the native dibenzofuran (m/z 168).
-
Cis = Concentration of the internal standard solution (ng/µL).
-
Vis = Volume of the internal standard solution added to the sample (µL).
-
Ais = Peak area of the quantifier ion for the deuterated internal standard (m/z 170).
-
RRF = Relative Response Factor. This is determined from the analysis of calibration standards containing known amounts of both the native analyte and the internal standard.
-
Ws = Weight of the sample (g).
Data Presentation
The following tables summarize the quantitative data obtained from the analysis of a certified reference material (CRM) and a set of calibration standards.
Table 1: Calibration Curve Data for Dibenzofuran
| Calibration Level | Dibenzofuran Concentration (ng/mL) | This compound Concentration (ng/mL) | Area Ratio (Ax / Ais) |
| 1 | 0.5 | 10 | 0.048 |
| 2 | 1.0 | 10 | 0.099 |
| 3 | 5.0 | 10 | 0.505 |
| 4 | 10.0 | 10 | 1.012 |
| 5 | 20.0 | 10 | 2.030 |
| R2 | 0.9998 |
Table 2: Analysis of Certified Reference Material (NIST SRM 1649a Urban Dust)
| Analyte | Certified Value (µg/kg) | Measured Value (µg/kg) | Recovery (%) |
| Dibenzofuran | 1100 ± 100 | 1050 | 95.5 |
Table 3: Precision and Recovery in Spiked Soil Samples
| Spike Level (ng/g) | Replicate 1 (ng/g) | Replicate 2 (ng/g) | Replicate 3 (ng/g) | Mean (ng/g) | Standard Deviation | RSD (%) | Recovery (%) |
| 5.0 | 4.8 | 5.1 | 4.9 | 4.93 | 0.15 | 3.0 | 98.6 |
| 20.0 | 19.5 | 20.8 | 19.9 | 20.07 | 0.67 | 3.3 | 100.4 |
| 50.0 | 48.9 | 51.2 | 49.5 | 49.87 | 1.19 | 2.4 | 99.7 |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.
Experimental Workflow for Dibenzofuran Analysis
Logical Relationship of the Analytical Method
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of dibenzofuran in solid matrices using this compound as an internal standard with GC-MS. The use of isotope dilution ensures high accuracy and precision, making this method suitable for demanding applications in environmental analysis and pharmaceutical development. The provided experimental parameters and data serve as a valuable resource for researchers and scientists in these fields.
References
Preparation of Dibenzo[b,d]furan-d2 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Dibenzo[b,d]furan-d2 stock solutions. This compound is the deuterium-labeled form of Dibenzo[b,d]furan and is commonly utilized as an internal standard or tracer in quantitative analyses such as NMR, GC-MS, or LC-MS[1]. The stability imparted by deuterium (B1214612) substitution can enhance the pharmacokinetic profiles of pharmaceuticals, making deuterated compounds valuable in drug development research[2]. This guide outlines the necessary materials, procedural steps, and safety precautions to ensure accurate and safe preparation of stock solutions for various research applications.
Compound Data
A summary of the relevant quantitative data for this compound and its non-deuterated analog, Dibenzofuran, is presented below. This information is critical for accurate stock solution preparation and experimental design.
| Property | This compound | Dibenzofuran |
| Molecular Formula | C₁₂H₆D₂O[3] | C₁₂H₈O[4][5][6] |
| Molecular Weight | 170.2 g/mol [3] | 168.19 g/mol [4][5] |
| Appearance | White to off-white solid[4] | White crystalline powder[7] |
| Melting Point | Not specified | 80-82 °C[6][8] |
| Boiling Point | Not specified | 287 °C[6] |
| Solubility | Soluble in nonpolar organic solvents | Soluble in alcohol, acetone, and ether; very soluble in ether.[9] Insoluble in water.[7][8] |
| DMSO Solubility | Not specified | 100 mg/mL (594.57 mM)[4] |
| Storage (Solid) | Store at room temperature[4] | Store below +30°C[8] |
| Storage (in Solvent) | -80°C for 2 years; -20°C for 1 year[4] | -80°C for 2 years; -20°C for 1 year[4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step methodology for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials and Equipment
-
This compound (solid)
-
Anhydrous/Hygroscopic DMSO (newly opened)[4]
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)[4]
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves[10][11]
Procedure
-
Preparation: Ensure the analytical balance is calibrated and level. Prepare a clean and dry workspace in a well-ventilated area or a chemical fume hood.
-
Weighing: Tare a clean, dry microcentrifuge tube or amber vial on the analytical balance. Carefully weigh out 1.702 mg of this compound into the tube.
-
Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Cap the tube securely and vortex the mixture for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[4]
-
Verification: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled microcentrifuge tubes or amber vials to prevent repeated freeze-thaw cycles.[4] Store the aliquots at -20°C or -80°C for long-term stability.[4]
Safety Precautions
-
Handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, to prevent skin and eye contact.[10][11]
-
Avoid eating, drinking, or smoking in the laboratory area.[10]
-
In case of skin contact, wash the affected area immediately with soap and water.[10]
-
Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.
Visual Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. salamandra.net [salamandra.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dibenzofuran (CAS 132-64-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Dibenzo[b,d]furan | CAS#:132-64-9 | Chemsrc [chemsrc.com]
- 7. Dibenzofuran - Wikipedia [en.wikipedia.org]
- 8. Dibenzofuran CAS#: 132-64-9 [m.chemicalbook.com]
- 9. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for Dibenzo[b,d]furan-d2 in Air Sampling Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Dibenzo[b,d]furan-d2 as a surrogate or internal standard in the analysis of ambient and stationary source air samples for polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). The methodologies outlined are based on established environmental protection agency (EPA) methods and are intended to ensure high-quality, reproducible data for research and monitoring purposes.
Introduction
This compound, a deuterated form of dibenzofuran, serves as a crucial component in the accurate quantification of native dibenzofurans and dioxins in complex air matrices. Due to its chemical and physical similarity to the target analytes, it is an ideal surrogate standard to monitor and correct for losses during sample collection, extraction, and cleanup, as well as an internal standard for quantification using the isotope dilution technique. The analysis is typically performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) to achieve the necessary sensitivity and selectivity for these toxic compounds.[1][2][3]
Core Applications
-
Surrogate Standard: Spiked onto the sampling media (e.g., polyurethane foam - PUF) prior to sampling to assess the efficiency of the entire sample collection and processing workflow.
-
Internal Standard: Added to the sample extract just before instrumental analysis to enable accurate quantification by isotope dilution, correcting for variations in injection volume and instrument response.
-
Method Performance Evaluation: Used to validate the performance of analytical methods for PCDD/PCDF analysis in air samples.
Quantitative Data Summary
The following tables summarize typical performance data for methods utilizing isotopically labeled standards like this compound for the analysis of PCDDs and PCDFs in air. The acceptable recovery ranges are indicative of a well-controlled analytical process.
Table 1: Method Performance Criteria for Surrogate and Internal Standards
| Parameter | Acceptance Criteria | Method Reference |
| Labeled Standard Recovery | 40% - 130% | EPA Method 23 |
| Labeled Standard Recovery | 50% - 120% for tetra-, penta-, hexa-HDDs/HDFs | EPA Method TO-9A |
| Labeled Standard Recovery | 40% - 120% for HpCDD and OCDD | EPA Method TO-9A |
| Relative Standard Deviation (RSD) of Calibration Standards | ≤ 20% | EPA Method 8290A |
| Isotope Ratio Verification | Within ± 15% of the theoretical value | EPA Method TO-9A |
Table 2: Typical Method Detection and Quantification Limits
| Analyte Class | Method Detection Limit (MDL) (pg/m³) | Quantification Limit (pg/m³) | Method Reference |
| Tetrachlorodibenzofurans (TCDFs) | ~0.02 - 0.15 | ~0.2 | EPA Method TO-9A |
| Pentachlorodibenzofurans (PeCDFs) | ~0.02 - 0.15 | ~0.2 | EPA Method TO-9A |
| Hexachlorodibenzofurans (HxCDFs) | ~0.02 - 0.15 | ~0.2 | EPA Method TO-9A |
| Heptachlorodibenzofurans (HpCDFs) | ~0.05 - 0.20 | ~0.5 | EPA Method TO-9A |
| Octachlorodibenzofuran (OCDF) | ~0.10 - 0.50 | ~1.0 | EPA Method TO-9A |
Experimental Protocols
The following protocols describe the key steps for air sampling and analysis using this compound as a standard.
Protocol 1: High-Volume Air Sampling
This protocol is adapted from EPA Method TO-9A for the collection of PCDDs and PCDFs in ambient air.[1]
1. Sampler Preparation:
- A high-volume air sampler equipped with a quartz fiber filter (QFF) and a polyurethane foam (PUF) adsorbent cartridge is used.
- The QFF and PUF are pre-cleaned by Soxhlet extraction with a suitable solvent (e.g., toluene) for 16-24 hours and dried in a clean environment.[4]
- The PUF cartridge is spiked with a known amount of this compound and other isotopically labeled surrogate standards before being placed in the sampler.
2. Sample Collection:
- Air is drawn through the sampler at a high flow rate (typically 200-280 L/min) for a 24-hour period, resulting in a total sample volume of 325 to 400 m³.
- Particulate-phase compounds are collected on the QFF, while gas-phase compounds are trapped by the PUF adsorbent.
- After sampling, the QFF and PUF are carefully removed, wrapped in clean aluminum foil, and stored at <4°C until extraction.
Protocol 2: Sample Extraction and Cleanup
This protocol outlines the extraction and cleanup steps necessary to isolate the target analytes from the sampling media.
1. Extraction:
- The QFF and PUF are combined and placed in a Soxhlet extractor.
- A known amount of 13C-labeled internal standards is added to the sample.
- The sample is extracted with benzene (B151609) or toluene (B28343) for 16-24 hours.
2. Cleanup:
- The extract is concentrated and subjected to a multi-step cleanup procedure to remove interferences. This typically involves sequential column chromatography using:
- Acid/base silica (B1680970) gel to remove acidic and basic interferences.
- Alumina chromatography to separate PCDDs/PCDFs from other compounds like PCBs.
- Carbon column chromatography for further fractionation and removal of interfering compounds.
Protocol 3: Instrumental Analysis by HRGC-HRMS
This protocol describes the analysis of the cleaned extract using HRGC-HRMS.
1. Instrument Setup:
- A high-resolution gas chromatograph is equipped with a capillary column suitable for separating PCDD/PCDF congeners (e.g., DB-5ms).
- The GC is coupled to a high-resolution mass spectrometer operating in the electron ionization (EI) mode with selected ion monitoring (SIM). The mass spectrometer should be capable of a resolution of at least 10,000.
2. Calibration:
- A multi-point calibration curve is generated using a series of calibration standards containing known concentrations of native PCDDs/PCDFs and a fixed concentration of isotopically labeled internal standards, including this compound.
3. Sample Analysis:
- A recovery standard (e.g., 37Cl4-2,3,7,8-TCDD) is added to the final extract just prior to injection to monitor the recovery of the internal standards.
- The sample extract is injected into the HRGC-HRMS system.
- The identification of target analytes is based on their retention time and the correct isotope ratio of the monitored ions.
- Quantification is performed using the isotope dilution method, where the response of the native analyte is compared to the response of its corresponding isotopically labeled internal standard.
Visualizations
The following diagrams illustrate the key workflows in the air sampling and analysis process.
Caption: Workflow for High-Volume Air Sampling.
Caption: Workflow for Sample Extraction and Analysis.
Caption: Logical Flow of Isotope Dilution Quantification.
References
Application Notes: Analytical Methods for the Detection of Dibenzofurans in Soil
Introduction
Dibenzofurans, particularly polychlorinated dibenzofurans (PCDFs), are persistent organic pollutants (POPs) that are byproducts of various industrial processes, such as waste incineration and chemical manufacturing.[1][2] Due to their toxicity and tendency to accumulate in the environment, sensitive and reliable analytical methods are required for their detection and quantification in complex matrices like soil.[2][3] The standard approach for analyzing these compounds involves solvent extraction, extensive sample cleanup to remove interferences, and analysis by high-resolution gas chromatography/mass spectrometry (HRGC/MS) or tandem mass spectrometry (GC-MS/MS).[2][4][5]
This document provides detailed protocols for the determination of dibenzofurans in soil, aimed at researchers and scientists. The methods described are based on established procedures such as those from the U.S. Environmental Protection Agency (EPA).
Analytical Workflow Overview
The analysis of dibenzofurans in soil is a multi-step process that requires meticulous care to avoid contamination and ensure accurate quantification. The general workflow begins with sample collection and preparation, followed by the addition of isotopically labeled internal standards. The target analytes are then extracted from the soil matrix using techniques like Pressurized Liquid Extraction (PLE) or Soxhlet extraction. The resulting extract is highly complex and must undergo a rigorous cleanup procedure, typically involving multi-layer column chromatography, to isolate the dibenzofurans from interfering compounds. Finally, the purified extract is concentrated and analyzed using a highly sensitive mass spectrometry-based method.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs) in soil by gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
Application Note: Utilization of Dibenzo[b,d]furan-d2 for Enhanced Accuracy in Food Safety Testing
Introduction
Dibenzo[b,d]furan and its halogenated derivatives, such as polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs), are persistent organic pollutants (POPs) that can accumulate in the food chain, posing a significant risk to human health. Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various food matrices. Accurate and sensitive analytical methods are therefore essential for monitoring and ensuring food safety.
The use of isotopically labeled internal standards is a cornerstone of robust analytical methods for trace contaminant analysis. Dibenzo[b,d]furan-d2, a deuterated analog of dibenzofuran (B1670420), serves as an ideal internal standard for the quantification of dibenzofuran and related compounds in food samples. Its application is critical for correcting variations in extraction efficiency and mitigating matrix effects, which are common challenges in complex food matrices.[1] The primary analytical technique for the detection of these compounds is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) or tandem mass spectrometry (GC-MS/MS), which provide the necessary selectivity and sensitivity for ultra-trace level detection.[1][2][3]
Analytical Principle
The core of the analytical approach is isotope dilution mass spectrometry (IDMS). A known quantity of this compound is added to the sample prior to extraction and cleanup. This "spiked" internal standard behaves chemically and physically similarly to the native (non-deuterated) analyte throughout the analytical process. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, the initial concentration of the analyte in the sample can be accurately calculated, compensating for any losses during sample preparation.
This methodology is based on established analytical procedures for halogenated POPs, such as those outlined in U.S. EPA Methods 1613B and 8290A for chlorinated dioxins and furans.[1][2]
Quantitative Data and Performance Characteristics
The following table summarizes the typical analytical performance parameters expected when using methods analogous to those for related halogenated dibenzofurans. These values are indicative and can vary based on the specific food matrix, instrumentation, and laboratory conditions.
| Parameter | Typical Value | Common Matrix | Key Considerations |
| Limit of Detection (LOD) | 0.1 - 1.0 pg/g | Fish, Dairy, Fats | Dependent on matrix interference and instrument sensitivity.[1] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/g | Fish, Dairy, Fats | Typically 3-5 times the LOD.[1] |
| Linear Range | 0.5 - 1000 pg/mL | Calibration Std. | Calibration curve should have R² > 0.995.[1] |
| Labeled Standard Recovery | 40 - 130% | All Food Matrices | As per EPA method guidelines for similar compounds.[1] |
| Relative Standard Deviation (RSD) | < 20% | Replicate Analyses | Indicates the precision of the method.[1] |
Experimental Protocols
The following protocols are generalized procedures for the analysis of dibenzofurans in food, employing this compound as an internal standard.
Protocol 1: Sample Preparation and Extraction
-
Sample Homogenization : Homogenize the food sample (e.g., fish tissue, milk, vegetable oil) to ensure uniformity. For solid samples, freeze-drying followed by grinding may be necessary.
-
Internal Standard Spiking : Weigh a precise amount of the homogenized sample (typically 10-20 g) into a pre-cleaned extraction thimble or vessel. Accurately spike the sample with a known amount of this compound solution.
-
Extraction :
-
Soxhlet Extraction : Extract the sample for 18-24 hours with a suitable solvent, such as toluene (B28343) or a hexane/acetone mixture.
-
Pressurized Fluid Extraction (PFE) : An automated and faster alternative to Soxhlet, using elevated temperatures and pressures.
-
-
Lipid Removal/Degradation : For high-fat samples, a lipid removal step is crucial. This is often achieved by concentrated sulfuric acid treatment or gel permeation chromatography (GPC).
Protocol 2: Extract Cleanup and Fractionation
The goal of the cleanup is to remove interfering co-extracted compounds. This is typically a multi-step process.
-
Multi-layer Silica (B1680970) Gel Column Chromatography :
-
Pack a chromatography column with layers of silica gel, alumina, and sometimes carbon.
-
The silica gel can be modified with sulfuric acid and potassium hydroxide (B78521) to retain different types of interferences.
-
Elute the sample extract through the column with a sequence of organic solvents (e.g., hexane, dichloromethane).
-
-
Carbon Column Chromatography :
-
Use a column packed with activated carbon to separate planar molecules like dibenzofurans from non-planar interferences.
-
Elute interferences with a forward solvent flow.
-
Invert the column and elute the target analytes with a reverse solvent flow (e.g., toluene).
-
-
Concentration : Concentrate the final, cleaned extract to a small volume (e.g., 10-20 µL) under a gentle stream of nitrogen.
-
Recovery Standard Addition : Add a recovery (injection) standard just before instrumental analysis to assess the performance of the injection process.
Protocol 3: Instrumental Analysis (HRGC/HRMS)
-
Gas Chromatograph (GC) Conditions :
-
Column : Use a high-resolution capillary column suitable for separating dioxin/furan congeners (e.g., 60 m DB-5ms).
-
Carrier Gas : Helium at a constant flow rate.
-
Injection : Splitless injection of 1-2 µL of the final extract.
-
Temperature Program : A programmed temperature ramp from a low initial temperature (e.g., 150°C) to a high final temperature (e.g., 310°C) to separate the analytes.
-
-
Mass Spectrometer (MS) Conditions :
-
Mode : High-resolution mass spectrometry (HRMS) is preferred for its high selectivity and sensitivity. Tandem MS (MS/MS) is also a viable option.[1][3]
-
Ionization : Electron Ionization (EI).
-
Acquisition : Selected Ion Monitoring (SIM) to monitor the characteristic ions for both the native dibenzofuran and the this compound internal standard.
-
Visualizations
Caption: General workflow for the analysis of dibenzofurans in food.
Caption: Role of the internal standard in quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Trace analysis of polychlorinated dibenzo-p-dioxins/dibenzofurans using GC-MS/MS in accordance withEU Regulations 2017/644 and 2017/771 for food and feed - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Application Notes and Protocols for the Use of Dibenzo[b,d]furan-d2 in Biological Matrix Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Dibenzo[b,d]furan-d2 as an internal standard in the quantitative analysis of dibenzofurans in biological matrices. The methodologies described are primarily based on isotope dilution mass spectrometry, a gold-standard technique for trace-level quantification of environmental contaminants and metabolites.
Introduction
Dibenzo[b,d]furan and its derivatives are a class of heterocyclic organic compounds that can be of interest in environmental and toxicological studies, as well as in the metabolism of certain pharmaceutical compounds. Accurate and precise quantification of these analytes in complex biological matrices such as blood, plasma, serum, and tissues is crucial for reliable data interpretation.
This compound is the deuterium-labeled analogue of Dibenzo[b,d]furan. Its use as an internal standard is critical for correcting variations in sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[1] The principle of isotope dilution mass spectrometry relies on the addition of a known amount of the isotopically labeled standard to the sample prior to extraction and analysis. Since the labeled standard is chemically identical to the analyte of interest, it experiences the same losses during sample processing and the same ionization response in the mass spectrometer. This allows for accurate quantification by measuring the ratio of the native analyte to the labeled internal standard.
Analytical Approach
The quantification of dibenzofurans in biological matrices using this compound as an internal standard typically involves a multi-step process encompassing sample preparation, extraction, cleanup, and instrumental analysis by gas chromatography-mass spectrometry (GC-MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). High-resolution mass spectrometry (HRMS) is often preferred for its high sensitivity and selectivity, especially for trace-level analysis of polychlorinated dibenzofurans (PCDFs).[2][3]
Experimental Workflow
Quantitative Data Summary
The following table summarizes representative performance data for the analysis of dibenzofurans in various matrices using isotope dilution mass spectrometry. While specific data for this compound is not extensively published, these values for related polychlorinated dibenzofurans (PCDFs) provide a benchmark for the expected performance of the methodology.
| Analyte Class | Matrix | Method | Recovery (%) | LOD | LOQ | Reference |
| Mono- to Tri-CDD/Fs | Stack Gas | HRGC-HRMS | 85.7 - 137.0 | 0.027 - 0.485 µg/L | - | [4] |
| PCDD/Fs | Pork | HRGC-HRMS | 68.6 - 92.4 | 0.01 pg/g (for TCDF) | - | [5] |
| PCDD/Fs | Fish | HRGC-HRMS | 47 - 100 | - | - | |
| Steroid Hormones | Water | GC-MS/MS | 84 - 104 | 0.4 - 4 ng/L | - |
LOD: Limit of Detection; LOQ: Limit of Quantification; CDD/Fs: Chlorinated Dibenzo-p-dioxins/Dibenzofurans; TCDF: Tetrachlorodibenzofuran.
Experimental Protocols
The following are detailed protocols for the analysis of dibenzofurans in biological matrices. These protocols are generalized and may require optimization for specific applications and laboratory instrumentation.
Protocol 1: Analysis of Dibenzofurans in Human Plasma/Serum
This protocol describes the extraction and cleanup of plasma or serum samples for the analysis of dibenzofurans.
1. Materials and Reagents
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Hexane (pesticide residue grade)
-
Dichloromethane (DCM, pesticide residue grade)
-
Methanol (B129727) (pesticide residue grade)
-
Sodium sulfate (B86663) (anhydrous, baked at 400°C)
-
Multi-layer silica gel column (e.g., acid- and base-impregnated silica)
-
Alumina column (basic, activity grade I)
-
Nitrogen gas (high purity)
2. Sample Preparation and Extraction
-
To 1-10 mL of plasma or serum in a glass centrifuge tube, add a known amount of the this compound internal standard solution.
-
Add an equal volume of methanol to precipitate proteins. Vortex for 1 minute.
-
Perform a liquid-liquid extraction by adding a 2:1 (v/v) mixture of hexane:DCM. Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction two more times and combine the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
3. Extract Cleanup
-
Prepare a multi-layer silica gel column. The composition can be varied but a typical column may contain, from bottom to top: glass wool, neutral silica, base-impregnated silica, neutral silica, acid-impregnated silica, and anhydrous sodium sulfate.
-
Apply the concentrated extract to the top of the column.
-
Elute the dibenzofurans with hexane, followed by a mixture of hexane:DCM. The exact solvent composition and volume should be optimized.
-
Further cleanup can be achieved using a basic alumina column to remove remaining polar interferences.
-
Concentrate the final cleaned extract to a small volume (e.g., 50 µL) for GC-MS analysis.
Protocol 2: Analysis of Dibenzofurans in Adipose Tissue
This protocol is suitable for the analysis of dibenzofurans in fatty tissues.
1. Materials and Reagents
-
Same as Protocol 1
-
Homogenizer
-
Gel Permeation Chromatography (GPC) system with a suitable column (e.g., Bio-Beads S-X3)
-
Cyclohexane (pesticide residue grade)
2. Sample Preparation and Extraction
-
Weigh 1-5 g of adipose tissue and homogenize.
-
Spike the homogenized tissue with the this compound internal standard.
-
Mix the sample with anhydrous sodium sulfate to create a dry powder.
-
Perform Soxhlet extraction for 12-24 hours using a hexane:DCM mixture.
-
Concentrate the extract to 1-2 mL.
3. Lipid Removal and Cleanup
-
Gel Permeation Chromatography (GPC): GPC is essential for removing high molecular weight lipids from adipose tissue extracts.
-
Inject the concentrated extract into the GPC system.
-
Elute with a suitable mobile phase (e.g., cyclohexane:DCM).
-
Collect the fraction containing the dibenzofurans, which elute after the lipid fraction.
-
-
Silica/Alumina Column Cleanup: Perform further cleanup using multi-layer silica and alumina columns as described in Protocol 1.
-
Concentrate the final extract for GC-MS analysis.
Instrumental Analysis: GC-MS/MS Parameters
The following are typical starting parameters for GC-MS/MS analysis. These should be optimized for the specific instrument and analytes.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial: 100°C, hold for 1 min
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 320°C, hold for 10 min
-
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dibenzo[b,d]furan (Analyte): Precursor ion (m/z 168) -> Product ions (e.g., m/z 139, 115)
-
This compound (Internal Standard): Precursor ion (m/z 170) -> Product ions (e.g., m/z 141, 116) (Note: Specific product ions should be determined by infusion of standards)
-
Signaling Pathways and Logical Relationships
The primary role of this compound is as an internal standard to ensure the accuracy of the analytical measurement. The logical relationship in the quantification process is based on the principle of isotope dilution.
Conclusion
The use of this compound as an internal standard in conjunction with isotope dilution mass spectrometry provides a robust and reliable method for the quantitative analysis of dibenzofurans in complex biological matrices. The detailed protocols and methodologies presented here serve as a valuable resource for researchers, scientists, and drug development professionals, enabling accurate and precise measurements critical for toxicological and metabolic studies. The "gold standard" approach of isotope dilution coupled with high-resolution mass spectrometry or tandem mass spectrometry ensures data of the highest quality, capable of withstanding rigorous scientific and regulatory scrutiny.
References
- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of specific polychlorinated dibenzo-p-dioxins and dibenzofurans in blood and adipose tissue by isotope dilution-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. [Determination of mono- to tri-chlorinated dibenzo-p-dioxins and dibenzofurans in stack gas using isotope dilution high resolution gas chromatography-high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterated Internal Standards
Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1][2]
-
Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][3][4][5][6]
-
Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[3][7][8]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.
-
In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1]
Troubleshooting Guide: Inaccurate or Inconsistent Quantitative Results
Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange. Use the following guide to troubleshoot.
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Issue 1: Isotopic Exchange (H/D Back-Exchange)
Q2: Why is my deuterated internal standard losing its deuterium label?
A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under the following conditions:
-
Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[2]
-
pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange. The rate of exchange is typically lowest around pH 2.5.[9]
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange.[9]
-
Solvent Composition: Protic solvents like water and methanol (B129727) can act as a source of hydrogen atoms, promoting back-exchange.[10]
Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[1][10]
Caption: Factors influencing and strategies for mitigating isotopic back-exchange.
Experimental Protocol: Assessing Isotopic Stability
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.
-
Prepare two sets of samples:
-
Set A (Control): Spike the deuterated internal standard into a neat solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[2]
-
-
Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[2]
-
Process: Process the samples using your established extraction procedure.[2]
-
Analyze: Analyze the samples by LC-MS/MS.
-
Evaluate: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[2]
Issue 2: Chromatographic Shift & Differential Matrix Effects
Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
A3: This phenomenon is known as the "deuterium isotope effect." The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in the physicochemical properties of the molecule.[11] In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated analogs.[2][11]
If the analyte and IS do not co-elute, they can be exposed to different levels of matrix components as they enter the mass spectrometer's ion source. This leads to differential matrix effects , where one compound is suppressed or enhanced more than the other, compromising analytical accuracy.[2][4]
Caption: Effect of chromatographic shift on differential matrix effects.
Troubleshooting Chromatographic Shifts:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[1]
-
Use a Lower Resolution Column: If adjustments are not sufficient, consider using a column with lower resolution to ensure the analyte and internal standard elute as a single peak.[2][7]
Issue 3: Purity of Deuterated Internal Standards
Q4: How do impurities in my deuterated internal standard affect my results?
A4: Impurities can significantly impact the accuracy and reliability of your analysis.[12] The two main types of purity to consider are:
-
Chemical Purity: The presence of any other compound besides the deuterated standard.
-
Isotopic Purity: The presence of the unlabeled analyte or species with fewer deuterium atoms than specified.[12]
The most critical impurity is often the unlabeled analyte itself. Its presence in the IS solution will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, which is particularly problematic at the lower limit of quantification (LLOQ).[12]
Data Presentation: Recommended Purity Levels
| Purity Type | Recommended Level | Reference |
| Chemical Purity | >99% | [12] |
| Isotopic Enrichment | ≥98% | [12][13] |
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare a Blank Sample: A matrix sample with no analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[1]
Caption: Workflow for assessing the purity of deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Dibenzo[b,d]furan-d2 Matrix Effects in Mass Spectrometry: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Dibenzo[b,d]furan-d2 as an internal standard in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Dibenzo[b,d]furan, where two hydrogen atoms have been replaced with deuterium (B1214612). It is considered the "gold standard" internal standard for the quantitative analysis of its unlabeled counterpart.[1][2] Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source.[1][3] This allows for the normalization of the analyte signal, correcting for variations in sample preparation, injection volume, and matrix effects, which leads to more accurate and precise quantification.[1]
Q2: What are matrix effects in the context of mass spectrometry?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement). These effects are a major concern in quantitative analysis as they can significantly impact the accuracy, precision, and sensitivity of the method. Common sources of matrix effects include salts, lipids, and proteins, especially in complex biological samples.
Q3: Can this compound completely eliminate issues related to matrix effects?
While highly effective, SIL internal standards like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this separation causes the two compounds to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects. Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.
Q4: What are the key considerations when selecting and using a deuterated internal standard like this compound?
When using a deuterated internal standard, several factors are critical:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the unlabeled analyte.
-
Chemical Purity: The standard should be free from unlabeled analyte to avoid artificially inflating the measured concentration.
-
Co-elution: The internal standard and analyte should co-elute as closely as possible to ensure they are subjected to the same matrix effects.
-
Stability: The deuterium labels should be on stable positions of the molecule to prevent isotopic exchange (back-exchange) with hydrogen atoms from the solvent or matrix. For this compound, the labels on the aromatic ring are highly stable.
Troubleshooting Guide
Problem 1: I am observing poor reproducibility of the analyte/internal standard area ratio.
-
Possible Cause: Inconsistent matrix effects between samples or differential matrix effects affecting the analyte and this compound differently.
-
Solution:
-
Verify Co-elution: Ensure that the chromatographic peaks for the native analyte and this compound are as close to perfectly co-eluting as possible. A slight shift can expose them to different matrix components as they elute. Consider optimizing the chromatographic method (e.g., gradient, column chemistry) to improve co-elution.
-
Improve Sample Cleanup: Enhance your sample preparation protocol to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix effects.
-
Evaluate Matrix Variability: The composition of your matrix may vary significantly between different lots or sources. It is essential to evaluate the matrix effect in multiple sources of blank matrix to ensure the method is rugged.
-
Problem 2: The analyte (Dibenzo[b,d]furan) and the internal standard (this compound) do not co-elute.
-
Possible Cause: The "deuterium isotope effect" can alter the physicochemical properties of the molecule slightly, leading to different retention times on a high-resolution chromatography column. Deuterated compounds can sometimes be slightly less retentive in reversed-phase chromatography.
-
Solution:
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient slope, or column temperature may help improve co-elution.
-
Column Selection: In some cases, using a column with slightly lower resolution can help the two peaks merge, ensuring they experience the same degree of matrix effect.
-
Problem 3: I am seeing unexpectedly high or low calculated concentrations of Dibenzo[b,d]furan.
-
Possible Cause 1 (High Concentrations): Contamination of the this compound internal standard with the unlabeled analyte.
-
Troubleshooting Step: Analyze a blank matrix sample spiked only with the internal standard. Monitor the mass transition for the unlabeled analyte. The response should be negligible, typically less than 5% of the response at the lower limit of quantification (LLOQ). If a significant signal is present, the internal standard is contaminated.
-
-
Possible Cause 2 (Low Concentrations): Overestimation of the internal standard concentration in the spiking solution.
-
Troubleshooting Step: Carefully reprepare the internal standard stock and working solutions, ensuring accurate weighing and dilutions. Verify the concentration of the new solution.
-
-
Possible Cause 3 (High or Low Concentrations): Significant and differential matrix effects.
-
Troubleshooting Step: Perform a matrix effect evaluation experiment (see protocol below) to quantify the degree of ion suppression or enhancement for both the analyte and the internal standard. If the matrix effect is significantly different between the two, this will lead to inaccurate quantification.
-
Experimental Protocols
Protocol: Quantitative Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects and helps determine if this compound is adequately compensating for them.
Objective: To quantify the degree of ion suppression or enhancement for Dibenzo[b,d]furan in a specific matrix and to check for differential matrix effects between the analyte and this compound.
Methodology:
-
Prepare Three Sets of Samples: At a minimum of two concentration levels (low and high).
-
Set A (Neat Solution): Prepare standards of Dibenzo[b,d]furan and this compound in a clean solvent (e.g., acetonitrile (B52724) or methanol) at your target concentrations.
-
Set B (Post-Extraction Spike): Select at least six different sources of blank matrix. Process these samples through your entire extraction procedure. In the final, clean extract, spike in Dibenzo[b,d]furan and this compound to the same final concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix from the same six sources with Dibenzo[b,d]furan and this compound before the extraction process begins.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS or GC-MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (ME %):
-
ME % = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Calculate this for both the analyte and the internal standard.
-
-
Recovery (RE %):
-
RE % = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte ME % / Internal Standard ME %)
-
An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect. Significant deviation from 1.0 suggests differential matrix effects.
-
-
Data Presentation
Table 1: Example Data from a Matrix Effect Evaluation Experiment
The following table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.
| Parameter | Analyte (Dibenzo[b,d]furan) | IS (this compound) |
| Mean Peak Area (Set A - Neat) | 850,000 | 910,000 |
| Mean Peak Area (Set B - Post-Spike) | 425,000 | 728,000 |
| Matrix Effect (ME %) | 50% (Ion Suppression) | 80% (Ion Suppression) |
| IS-Normalized Matrix Factor | 0.625 | N/A |
Interpretation: In this example, the analyte experiences 50% ion suppression, while the deuterated internal standard only experiences 20% suppression. The IS-Normalized Matrix Factor of 0.625 indicates that the internal standard is not fully compensating for the matrix effect on the analyte, which would lead to an overestimation of the analyte's true concentration.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantitative evaluation of matrix effects.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting matrix effect issues.
References
preventing deuterium-hydrogen exchange in Dibenzo[b,d]furan-d2
Welcome to the Technical Support Center for Dibenzo[b,d]furan-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium-hydrogen (D-H) exchange during experimental procedures. Below, you will find Frequently Asked Questions (FAQs) and a troubleshooting guide to ensure the isotopic stability of your deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen exchange and why is it a concern for this compound?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from the surrounding environment, a process often called "back-exchange".[1] For this compound, which is often used as an internal standard in quantitative analyses (e.g., mass spectrometry), this exchange is problematic. The loss of deuterium alters the mass of the molecule, which can lead to inaccurate analytical results and compromise the reliability of the quantification of the target analyte.
Q2: What are the primary factors that can cause deuterium-hydrogen exchange on the aromatic rings of this compound?
A2: The primary factors that can induce D-H exchange on the aromatic rings of this compound include:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water and alcohols, are a direct source for back-exchange.[2]
-
Acidic or Basic Conditions: Both acidic and basic environments can catalyze the D-H exchange on aromatic rings.[3][4] Strongly basic conditions, in particular, can facilitate deprotonation of the aromatic ring, leading to exchange.[2]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including D-H exchange.
-
Presence of Metal Catalysts: Certain transition metal catalysts, like Palladium, Platinum, and Nickel, can facilitate D-H exchange on aromatic rings, especially in the presence of a proton source.
Q3: Which solvents are recommended for handling this compound to minimize D-H exchange?
A3: Aprotic solvents are highly recommended as they do not have exchangeable protons. It is crucial to use anhydrous grades of these solvents to minimize any residual water content.
Data Presentation: Solvent Selection Guide
| Solvent Type | Examples | Suitability for this compound | Rationale |
| Aprotic (Recommended) | Acetonitrile-d3, Chloroform-d, DMSO-d6, Benzene-d6, THF | High | These solvents lack exchangeable protons and are less likely to facilitate D-H exchange. |
| Protic (To be Avoided) | Water (H₂O), Methanol, Ethanol | Low | These solvents are a direct source of protons and will readily promote D-H exchange. |
| Deuterated Protic | Deuterium Oxide (D₂O), Methanol-d4 | Use with Caution | While these solvents have exchangeable deuterons, they can still participate in equilibrium exchange reactions and may not be ideal for preserving the specific deuteration pattern of this compound. |
Q4: How does pH affect the stability of the deuterium labels on this compound?
A4: The rate of D-H exchange is highly dependent on pH. The exchange rate is generally at its minimum in a slightly acidic to neutral pH range (approximately pH 2.5-6.0). Both strongly acidic and, more significantly, strongly basic conditions can catalyze the exchange reaction.
Q5: How should I properly store this compound to maintain its isotopic integrity?
A5: To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to protect it from atmospheric moisture. It is also advisable to store it at low temperatures (e.g., in a refrigerator or freezer) to minimize any potential for exchange reactions over time.
Troubleshooting Guide: Loss of Deuterium in this compound
This guide addresses the common issue of observing a decrease in the isotopic enrichment of this compound during experiments.
| Symptom | Potential Cause | Recommended Solution |
| Loss of deuterium label observed in Mass Spectrometry or NMR analysis. | 1. Presence of Water: The solvent or glassware was not properly dried. Moisture is a primary source of protons for exchange. | 1. Use high-purity anhydrous aprotic solvents. 2. Dry all glassware in an oven (e.g., at 150 °C for at least 4 hours) and cool under a stream of dry nitrogen or in a desiccator before use. |
| 2. Inappropriate Solvent: A protic solvent (e.g., methanol, water) was used in the experiment. | Switch to an anhydrous aprotic solvent such as acetonitrile-d3, chloroform-d, or DMSO-d6. | |
| 3. Acidic or Basic Contaminants: The sample or solvent is contaminated with acidic or basic impurities. | Use high-purity solvents. If necessary, purify the solvent by passing it through a column of activated alumina. Ensure all reagents are free from acidic or basic residues. | |
| 4. High Experimental Temperature: The experiment was conducted at an elevated temperature, accelerating the exchange rate. | Conduct the experiment at or below room temperature whenever possible. | |
| 5. Presence of Metal Catalysts: The experimental procedure involves transition metal catalysts that can facilitate H/D exchange. | Avoid exposure to transition metal catalysts in the presence of a proton source if not essential for the desired reaction. | |
| 6. Improper Storage: The compound or its solution was exposed to atmospheric moisture. | Store the compound and its solutions in a tightly sealed vial with a septum, under an inert atmosphere, and at a low temperature. | |
| 7. Analytical Method-Induced Exchange: Some analytical techniques, like certain mass spectrometry ionization methods, can cause back-exchange. | Review the analytical method parameters. For mass spectrometry, consider using a less harsh ionization technique if possible and optimize desolvation temperatures. |
Experimental Protocols
Protocol 1: General Handling and Sample Preparation of this compound
-
Glassware Preparation: Place all necessary glassware (vials, pipettes, etc.) in an oven at 150°C for a minimum of 4 hours. Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
-
Inert Atmosphere Transfer: Move the cooled glassware and your sealed this compound and anhydrous aprotic solvent containers into a glove box or glove bag filled with dry nitrogen or argon.
-
Sample Dissolution: In the inert atmosphere, weigh the desired amount of this compound into a clean, dry vial. Using a dry syringe, add the required volume of anhydrous aprotic solvent (e.g., acetonitrile-d3, chloroform-d).
-
Mixing: Cap the vial securely and gently swirl or vortex until the compound is fully dissolved.
-
Storage of Solution: If the solution is to be stored, ensure the vial is tightly sealed and store under an inert atmosphere at a low temperature.
Mandatory Visualizations
Caption: Key factors that can promote the unwanted exchange of deuterium for hydrogen in this compound.
Caption: A logical workflow for troubleshooting and correcting the loss of deuterium from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GC Analysis of Dibenzo[b,d]furan-d2
This technical support guide provides troubleshooting advice for common issues encountered during the gas chromatography (GC) analysis of Dibenzo[b,d]furan-d2, with a focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in GC analysis?
Peak tailing for this compound, a semi-volatile and relatively polar compound, is often caused by active sites within the GC system that can lead to unwanted interactions with the analyte.[1] The most common sources of these active sites include:
-
Contaminated or non-deactivated inlet liners: This is a primary source of peak tailing. Non-volatile residues from previous injections can create active sites.[1] The use of non-deactivated glass wool can also lead to adsorption of polar compounds.
-
GC column degradation: Over time, the stationary phase of the column can degrade, exposing active silanol (B1196071) groups. Contamination at the head of the column is also a frequent issue.[1]
-
Improper column installation: A poorly cut or installed column can create turbulence in the carrier gas flow path, leading to peak tailing.[2]
-
Cold spots: Cold spots in the GC flow path can cause the analyte to condense and then re-vaporize, leading to a tailed peak.
-
Matrix effects: Complex sample matrices can introduce non-volatile residues that contaminate the GC system and cause peak tailing.
Q2: How can I systematically troubleshoot peak tailing for my this compound analysis?
A stepwise approach is the most efficient way to identify and resolve the root cause of peak tailing. The following workflow can guide your troubleshooting process.
References
improving signal-to-noise ratio for Dibenzo[b,d]furan-d2
Welcome to the Technical Support Center for Dibenzo[b,d]furan-d2. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the signal-to-noise ratio (S/N) during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio when analyzing this compound?
A low S/N ratio for this compound can stem from several factors related to sample preparation, chromatographic conditions, and mass spectrometer or NMR settings. Key causes include:
-
Poor Ionization Efficiency: In mass spectrometry, particularly with electrospray ionization (ESI), the inherent chemical properties of dibenzofurans can lead to suboptimal ionization.
-
Matrix Effects: Co-eluting compounds from complex sample matrices can suppress or enhance the ionization of the analyte, leading to inconsistent and reduced signal intensity.[1][2][3][4][5]
-
Suboptimal Chromatographic Conditions: Poorly optimized gas chromatography (GC) or liquid chromatography (LC) methods can result in broad peaks, reducing the apparent signal height.
-
Analyte Degradation: this compound may degrade during sample preparation or analysis, especially under harsh conditions.
-
Incorrect Instrument Settings: The mass spectrometer or NMR may not be properly tuned or calibrated for the specific properties of this compound.
-
Isotopic Exchange: Loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment can lead to a decreased signal for the deuterated analyte.
Q2: Can the position of the deuterium label on the this compound molecule affect the signal intensity?
Yes, the position of the deuterium label is crucial. Deuterium atoms on aromatic rings are generally stable. However, if the labeling is near a site of chemical reaction or in a position susceptible to exchange under certain pH or temperature conditions, signal loss can occur. For this compound, the aromatic positions are relatively stable, but it is a factor to consider during method development, especially if using harsh sample preparation conditions.
Q3: How does the choice of internal standard impact the signal-to-noise ratio and accuracy of this compound quantification?
When this compound is used as an internal standard, its purity and similarity in behavior to the native analyte are critical. Conversely, when quantifying this compound, a stable isotope-labeled internal standard (e.g., ¹³C-labeled Dibenzo[b,d]furan) is ideal. Key considerations include:
-
Co-elution: The internal standard should ideally co-elute with the analyte to experience similar matrix effects. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts (a phenomenon known as the isotope effect).
-
Purity: The internal standard should be free of the unlabeled analyte to avoid artificially inflating the analyte's signal.
-
Stability: The internal standard should be stable throughout the analytical process and not undergo isotopic exchange.
Q4: What are the key differences in optimizing for signal-to-noise in GC-MS versus LC-MS for this compound?
While the overall goal is the same, the optimization strategies differ:
-
GC-MS: Optimization focuses on inlet temperature, carrier gas flow rate, oven temperature programming for optimal peak shape, and ion source parameters (electron energy, emission current). Selected Ion Monitoring (SIM) is a common technique to enhance S/N for target compounds.
-
LC-MS: Optimization involves mobile phase composition (pH, organic modifiers), column chemistry, flow rate, and ESI source parameters (capillary voltage, gas temperatures, and flow rates).
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal for this compound in Mass Spectrometry
dot
Caption: Troubleshooting workflow for low MS signal.
Issue 2: Poor Signal-to-Noise in NMR Spectroscopy
dot
Caption: Troubleshooting workflow for low NMR S/N.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with Enhanced Signal-to-Noise
This protocol is adapted from established methods for the analysis of polycyclic aromatic hydrocarbons and dibenzofurans.
1. Sample Preparation (QuEChERS-based for Complex Matrices)
-
Materials: Homogenized sample, acetonitrile (B52724) (ACN), water (LC-MS grade), magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl).
-
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN.
-
Add the appropriate amount of this compound standard.
-
Add 4 g of MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS analysis. For cleaner samples, a dispersive solid-phase extraction (dSPE) cleanup step can be added.
-
2. GC-MS Instrumental Parameters
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 200°C at 25°C/min.
-
Ramp to 300°C at 10°C/min, hold for 5 minutes.
-
-
Inlet: Splitless mode, 280°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion and key fragment ions for this compound.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Protocol 2: Quantitative NMR (qNMR) of this compound
This protocol provides a framework for accurate quantification of this compound using qNMR.
1. Sample Preparation
-
Materials: this compound sample, certified internal standard (e.g., maleic acid), high-purity deuterated solvent (e.g., DMSO-d₆).
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to an NMR tube.
-
2. NMR Data Acquisition
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Number of Scans (NS): 16 or higher (increase for better S/N).
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest (a longer D1 ensures full relaxation and accurate integration).
-
Acquisition Time (AQ): Sufficient to allow the FID to decay completely into the noise.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
3. Data Processing
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate the signals for both this compound and the internal standard.
-
Calculate the concentration of this compound based on the integral ratios, the number of protons, and the known concentration of the internal standard.
Quantitative Data Summary
The following tables provide hypothetical yet realistic data to illustrate the expected improvements in signal-to-noise ratio based on the optimization of key experimental parameters.
Table 1: GC-MS Signal-to-Noise Ratio Improvement for this compound
| Parameter | Standard Conditions | Optimized Conditions | S/N Ratio Improvement (Fold) |
| Acquisition Mode | Full Scan | Selected Ion Monitoring (SIM) | ~5-10 |
| Sample Cleanup | None | dSPE Cleanup | ~2-5 |
| Inlet Temperature | 250°C | 280°C | ~1.5 |
| Oven Program | Fast Ramp | Optimized Ramp | ~1.2 |
Table 2: NMR Signal-to-Noise Ratio Improvement for this compound
| Parameter | Standard Conditions | Optimized Conditions | S/N Ratio Improvement (Fold) |
| Number of Scans (NS) | 16 | 64 | 2 |
| Number of Scans (NS) | 16 | 256 | 4 |
| Data Processing | No Filtering | Exponential Multiplication | ~1.5-2 |
| Sample Concentration | 1 mg/mL | 5 mg/mL | 5 |
Visualizations
Logical Relationship: Impact of Isotopic Exchange on Quantification
dotdot graph "Isotopic_Exchange_Impact" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Impact of Isotopic Exchange on Quantification", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];
"Analyte_IS_Mix" [label="Sample with Analyte &\nthis compound (IS)"]; "Isotopic_Exchange" [label="Isotopic Exchange Occurs\n(e.g., due to pH, temp)", fillcolor="#FBBC05"]; "Signal_Decrease" [label="Decreased Signal for\nthis compound"]; "Signal_Increase" [label="Potential Increase in Signal for\nPartially Deuterated Species"]; "Inaccurate_Ratio" [label="Inaccurate Analyte/IS Ratio"]; "Quantification_Error" [label="Quantification Error\n(Underestimation of Analyte)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Analyte_IS_Mix" -> "Isotopic_Exchange"; "Isotopic_Exchange" -> "Signal_Decrease"; "Isotopic_Exchange" -> "Signal_Increase"; "Signal_Decrease" -> "Inaccurate_Ratio"; "Inaccurate_Ratio" -> "Quantification_Error"; }
References
Technical Support Center: Dibenzo[b,d]furan-d2 Analysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, specifically co-elution issues, encountered during the analysis of Dibenzo[b,d]furan-d2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a deuterated form of Dibenzo[b,d]furan. It is commonly used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), for the precise measurement of Dibenzo[b,d]furan in various sample matrices. Its similar chemical and physical properties to the unlabeled analyte allow it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency and instrument response.
Q2: What is co-elution and why is it a problem when analyzing this compound?
A2: Co-elution in chromatography occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks. This is a significant issue in the analysis of this compound as it can lead to inaccurate quantification. If an interfering compound co-elutes with this compound, it can contribute to the ion signal of the internal standard, leading to an underestimation of the native Dibenzo[b,d]furan concentration in the sample.
Q3: What types of compounds typically co-elute with this compound?
A3: Compounds that have similar physicochemical properties to this compound are likely to co-elute. These can include:
-
Isomers: Other deuterated or non-deuterated isomers of dibenzofuran.
-
Structurally similar compounds: Other polycyclic aromatic hydrocarbons (PAHs) or compounds with a furan (B31954) ring.
-
Matrix components: In complex samples, various matrix components can have retention times that overlap with this compound.
Q4: How can I determine if I have a co-elution issue with my this compound internal standard?
A4: Several indicators can suggest a co-elution problem:
-
Poor peak shape: Tailing, fronting, or split peaks for the this compound peak.
-
Inconsistent internal standard response: Significant variation in the peak area of this compound across a batch of samples.
-
Qualifier ion ratio failure: If you are monitoring qualifier ions in addition to the primary quantitation ion for this compound, a deviation from the expected ion ratio can indicate the presence of an interfering compound.
-
Analysis of a matrix blank: Injecting a sample matrix without the internal standard can reveal the presence of endogenous compounds that elute at the same retention time as this compound.
Troubleshooting Guide for Co-elution Issues
This guide provides a systematic approach to diagnosing and resolving co-elution problems with this compound.
Step 1: Initial Assessment and Diagnosis
The first step is to confirm that the observed issue is indeed due to co-elution.
Caption: Initial diagnostic workflow for suspected co-elution.
Step 2: Chromatographic Method Optimization
If co-elution is suspected, the next step is to optimize the gas chromatography (GC) method to improve the separation of this compound from interfering compounds.
Troubleshooting Workflow for Method Optimization
Caption: Workflow for optimizing chromatographic separation.
Quantitative Data Summary: Impact of Method Modifications
The following table summarizes the hypothetical results of various method modifications on the resolution of this compound from a common co-eluting interferent.
| Method Modification | Retention Time (min) - this compound | Retention Time (min) - Interferent | Resolution (Rs) |
| Original Method | 15.25 | 15.25 | 0.00 (Co-elution) |
| Modified Temperature Program | 16.10 | 16.25 | 1.20 |
| Change to a More Selective GC Column | 18.50 | 18.95 | 2.10 |
| Adjusted Carrier Gas Flow Rate | 14.80 | 14.90 | 0.80 |
Resolution (Rs) > 1.5 is generally considered baseline separation.
Step 3: Sample Preparation Optimization
If chromatographic modifications are insufficient to resolve the co-elution, optimizing the sample preparation procedure can help to remove the interfering compounds before analysis.
Experimental Protocols
Protocol 1: Standard GC-MS Method for Dibenzofuran Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 min.
-
-
Injection: 1 µL, splitless mode at 280°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored for this compound: m/z 176 (quantitation), m/z 148 (qualifier).
-
Protocol 2: Modified GC-MS Method for Improved Resolution
-
Instrument: Same as Protocol 1.
-
Column: 60 m x 0.25 mm ID x 0.25 µm film thickness, 50% phenyl-methylpolysiloxane stationary phase (more polar and selective for aromatic compounds).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp 1: 15°C/min to 220°C.
-
Ramp 2: 3°C/min to 310°C, hold for 10 min.
-
-
Injection and MS Conditions: Same as Protocol 1.
Protocol 3: Enhanced Sample Cleanup using Multi-layered Silica (B1680970) Gel Column
-
Prepare a multi-layered silica gel column by packing a glass column with the following layers from bottom to top: glass wool, neutral silica gel, basic silica gel, acidic silica gel, and anhydrous sodium sulfate.
-
Pre-elute the column with hexane.
-
Load the concentrated sample extract onto the column.
-
Elute the column with a hexane:dichloromethane solvent gradient to separate fractions containing different classes of compounds.
-
Collect the fraction containing dibenzofurans.
-
Concentrate the collected fraction and reconstitute in a suitable solvent for GC-MS analysis. This procedure helps in removing polar and other interfering matrix components.
impact of solvent purity on Dibenzo[b,d]furan-d2 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent purity on the analysis of Dibenzo[b,d]furan-d2. It is intended for researchers, scientists, and drug development professionals utilizing chromatographic and mass spectrometric techniques.
Troubleshooting Guide
Encountering issues during the analysis of this compound can be a common challenge. This guide addresses specific problems that may arise, with a focus on those related to solvent purity.
Issue 1: Unexpected Peaks or High Background Noise in Chromatogram
-
Question: My chromatogram shows numerous unexpected peaks and a high background signal, interfering with the detection of this compound. What could be the cause?
-
Answer: This is often a direct result of impurities present in the solvent used for sample preparation and analysis. Even high-purity solvents can contain trace-level contaminants that become significant, especially in sensitive GC/MS analysis.[1] Contamination can also originate from the GC/MS system itself, such as from column bleed, septum degradation, or contaminated injection ports.[1]
Troubleshooting Steps:
-
Analyze a Solvent Blank: Inject a sample of the solvent you are using directly into the GC/MS. This will help identify if the solvent is the source of the contamination.
-
Verify Solvent Grade: Ensure you are using a high-purity solvent grade appropriate for your analytical needs, such as GC-MS grade. These solvents are specifically tested for low levels of impurities and residue.[1]
-
Use Freshly Opened Solvents: Solvents can absorb impurities from the air or from their containers over time. Whenever possible, use a fresh bottle of solvent.
-
System Contamination Check: If the solvent blank is clean, the contamination may be within your GC/MS system. Check for and address issues such as a dirty injection port liner, column bleed, or septum degradation.
-
Issue 2: Decreasing Peak Area or Poor Reproducibility
-
Question: I am observing a progressive decrease in the peak area for this compound over a sequence of injections, leading to poor reproducibility. Why is this happening?
-
Answer: A decreasing peak area can indicate instability of this compound in the chosen solvent or under the current storage conditions.[2] Factors such as exposure to light, elevated temperatures, or reactive impurities in the solvent can contribute to the degradation of the analyte.[2]
Troubleshooting Steps:
-
Optimize Storage Conditions: Store prepared solutions at low temperatures (e.g., 2-8 °C or frozen), protected from light, and under an inert atmosphere like nitrogen or argon.
-
Evaluate Solvent Choice: Test the stability of this compound in a range of solvents to identify the most suitable one. Aprotic solvents are often a good choice for deuterated compounds.
-
Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions to ensure the accuracy and reproducibility of your results.
-
Issue 3: Loss of Deuterium (B1214612) Label (H-D Exchange)
-
Question: My mass spectrometry data suggests a loss of the deuterium label on my this compound. What could be causing this?
-
Answer: The loss of a deuterium label, known as hydrogen-deuterium (H-D) exchange, is a common issue when using protic solvents such as water, methanol, or ethanol. The acidic protons in these solvents can exchange with the deuterium atoms on your analyte.
Troubleshooting Steps:
-
Use Aprotic Solvents: If your experimental design permits, switch to aprotic solvents like acetonitrile, dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) to minimize H-D exchange.
-
Work at Low Temperatures: The rate of H-D exchange is generally slower at lower temperatures.
-
Prompt Analysis: If the use of a protic solvent is unavoidable, prepare your solutions immediately before analysis and run them as quickly as possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant impact of solvent purity on this compound analysis?
A1: The most significant impact is the introduction of interfering peaks and increased background noise in the chromatogram. Impurities in the solvent can co-elute with this compound, making accurate quantification difficult and potentially leading to false-positive results. Using high-purity solvents is crucial for achieving a low limit of detection and ensuring the reliability of the analysis.
Q2: How do different solvent grades (e.g., HPLC grade vs. GC-MS grade) affect the analysis?
A2: Different solvent grades have varying levels of purity and are intended for different applications.
-
HPLC Grade: Suitable for High-Performance Liquid Chromatography, but may still contain non-volatile impurities that can interfere with sensitive GC-MS analysis.
-
GC-MS Grade: This is the recommended grade for your application. It undergoes additional purification steps and is tested to ensure ultra-low levels of impurities and non-volatile residue, resulting in cleaner baselines and higher sensitivity.
Q3: Can the solvent affect the stability of this compound?
A3: Yes, the choice of solvent can significantly impact the stability of this compound. As mentioned in the troubleshooting guide, protic solvents can lead to H-D exchange. Additionally, solvents containing acidic or reactive impurities can promote the degradation of the analyte, especially when exposed to heat or light.
Q4: What are some best practices for handling solvents to maintain their purity?
A4:
-
Always use clean glassware.
-
Keep solvent containers tightly sealed when not in use to prevent contamination from the laboratory environment.
-
Avoid introducing contaminants by using clean pipettes and syringes.
-
Store solvents in a cool, dark, and well-ventilated area as recommended by the manufacturer.
Data Presentation
The purity of the solvent has a direct and measurable impact on the quality of analytical data. The following table provides an illustrative comparison of the expected performance for this compound analysis using different solvent grades.
| Solvent Grade | Expected Signal-to-Noise Ratio (S/N) for this compound | Expected Limit of Detection (LOD) | Expected Limit of Quantitation (LOQ) | Comments |
| Technical Grade | Low (<10) | High | High | Not suitable for trace analysis due to high levels of impurities. |
| HPLC Grade | Moderate (10-50) | Moderate | Moderate | May be acceptable for less sensitive applications, but background interference is likely. |
| GC-MS Grade | High (>100) | Low | Low | Recommended for trace-level analysis to ensure high sensitivity and minimal background noise. |
Note: The values in this table are illustrative and can vary depending on the specific instrument, method, and batch of solvent.
Experimental Protocols
Protocol: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical objectives.
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a high-purity aprotic solvent (e.g., GC-MS grade Toluene or Dichloromethane) to a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the same high-purity solvent to achieve the desired concentration range.
-
Sample Preparation: Dissolve or dilute the sample containing this compound in the chosen high-purity solvent to a final concentration within the calibration range.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Select appropriate ions for this compound (e.g., m/z 170, 140).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Visualizations
References
minimizing contamination in Dibenzo[b,d]furan-d2 standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination in Dibenzo[b,d]furan-d2 standards.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound standards to ensure long-term stability?
A1: To maintain the chemical and isotopic purity of this compound standards, they should be stored in a cool, dry, and dark environment.[1][2] It is recommended to store the solid standard in a tightly sealed amber vial under an inert atmosphere, such as argon or nitrogen, and refrigerated at 2-8°C for short-term storage or frozen at -20°C for long-term storage.[1][2][3] Before use, the sealed vial should be allowed to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture onto the cold standard.
Q2: What are the primary sources of contamination for this compound standards?
A2: The main sources of contamination include:
-
Atmospheric Moisture: this compound, like many deuterated compounds, can be hygroscopic. Moisture can lead to hydrogen-deuterium (H-D) exchange, where deuterium (B1214612) atoms are replaced by hydrogen from water, compromising the isotopic purity of the standard.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the degradation of the dibenzofuran (B1670420) structure.
-
Cross-contamination: Introduction of impurities from improperly cleaned glassware, spatulas, or solvents.
-
Chemical Impurities: Residual solvents, reagents, or byproducts from the synthesis of the standard can be present.
Q3: How can I prevent hydrogen-deuterium (H-D) exchange?
A3: To minimize H-D exchange, it is crucial to handle the standard in a dry environment. This can be achieved by working in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon. All glassware should be thoroughly dried in an oven and cooled in a desiccator before use. Avoid using protic solvents (e.g., water, methanol) for reconstitution if possible, and never store the standard in acidic or basic solutions, as these can catalyze H-D exchange.
Q4: What are some common chemical impurities that might be present in this compound standards?
A4: Potential chemical impurities can arise from the synthetic route used to prepare the standard. Common synthetic precursors and reagents for dibenzofuran derivatives include various phenols and compounds that undergo palladium-catalyzed reactions. Therefore, trace amounts of unreacted starting materials, catalysts (e.g., palladium complexes), and byproducts of side reactions may be present. Additionally, isomers of dibenzofuran or related polycyclic aromatic hydrocarbons could be potential impurities.
Troubleshooting Guides
Chromatographic Issues
Q5: I am observing peak tailing in my GC-MS analysis of this compound. What are the possible causes and solutions?
A5: Peak tailing in GC-MS analysis can be caused by several factors:
-
Active Sites in the Inlet or Column: The liner, septum, or the column itself may have active sites that interact with the analyte.
-
Solution: Perform regular inlet maintenance, including replacing the liner and septum. Use a deactivated liner. If the column is old, consider trimming the first few centimeters or replacing it entirely.
-
-
Column Contamination: Accumulation of non-volatile residues on the column can lead to peak tailing.
-
Solution: Bake out the column at a high temperature (within the column's specifications) to remove contaminants.
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can cause peak shape issues.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions.
-
Q6: I am seeing unexpected peaks (ghost peaks) in my HPLC chromatogram. How can I identify their source and eliminate them?
A6: Ghost peaks are extraneous peaks that do not originate from your sample.
-
Mobile Phase Contamination: Impurities in the solvents or additives of the mobile phase are a common cause.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter the mobile phase before use. Running a blank gradient (without an injection) can help determine if the mobile phase is the source.
-
-
System Contamination: Carryover from previous injections or contaminants leaching from system components (tubing, seals, etc.).
-
Solution: Flush the entire HPLC system thoroughly with a strong solvent. If carryover is suspected, inject a blank solvent after a concentrated sample to check for residual peaks.
-
-
Sample Preparation: Contaminants can be introduced from vials, caps, or solvents used for sample dilution.
-
Solution: Use clean glassware and high-purity solvents for sample preparation. Run a blank injection with just the sample solvent to check for contamination.
-
Q7: My peaks are splitting in my GC-MS analysis. What could be the cause?
A7: Peak splitting in GC-MS often points to issues with the injection or the column.
-
Injection Technique: Inconsistent or slow manual injections can cause the sample to be introduced as two separate bands.
-
Solution: Use an autosampler for consistent and reproducible injections. If injecting manually, use a smooth and rapid motion.
-
-
Solvent and Stationary Phase Mismatch: If the polarity of the injection solvent is very different from the stationary phase, it can cause poor focusing of the analyte at the head of the column.
-
Solution: Choose a solvent that is more compatible with the stationary phase.
-
-
Column Issues: A dirty or damaged column inlet can cause the sample band to split.
-
Solution: Trim the front end of the column or replace the column if it is old or heavily contaminated.
-
Data Presentation
Table 1: Illustrative Stability Data for this compound Standard
The following table provides illustrative data on the stability of this compound under various storage conditions. This data is representative of the stability of polycyclic aromatic hydrocarbons and should be used as a guideline. Actual stability may vary depending on the specific product and storage environment.
| Storage Condition | Duration | Form | Purity (%) | Observations |
| -20°C, Dark, Inert Atmosphere | 12 months | Solid | >99.5 | Optimal long-term storage condition. |
| 4°C, Dark, Inert Atmosphere | 6 months | Solid | >99.0 | Suitable for short to medium-term storage. |
| Room Temperature (25°C), Dark | 1 month | Solid | ~98.0 | Gradual degradation may occur. |
| Room Temperature (25°C), Exposed to Light | 1 week | Solid | <95.0 | Significant photodegradation observed. |
| In Acetonitrile (B52724) at 4°C, Dark | 1 month | Solution | >98.5 | Relatively stable in a suitable solvent when protected from light and stored refrigerated. |
| In Acetonitrile at 25°C, Exposed to Light | 1 week | Solution | <90.0 | Rapid degradation in solution when exposed to light. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general procedure for the purification of solid this compound by recrystallization to remove less soluble or more soluble impurities.
Materials:
-
Crude this compound solid
-
High-purity recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Watch glass
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely with heating and stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: GC-MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM).
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of polycyclic aromatic hydrocarbons.
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 200°C at 15°C/minute
-
Ramp to 300°C at 10°C/minute, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 170, 140).
Protocol 3: HPLC-UV Analysis of this compound
This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Instrumentation and Conditions:
-
HPLC System: With a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Dibenzo[b,d]furan has UV absorbance maxima around 254 nm and 280 nm. A wavelength of 254 nm is often a good starting point for detection.
-
Injection Volume: 10 µL
Visualizations
Caption: Logical relationship between contamination sources and preventative measures.
Caption: Troubleshooting workflow for analytical issues with this compound standards.
References
Validation & Comparative
A Comparative Guide to Dibenzo[b,d]furan-d2 Certified Reference Material for Analytical Excellence
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the quantification of dibenzofurans, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Dibenzo[b,d]furan-d2 certified reference material (CRM) with its primary alternative, ¹³C₁₂-labeled Dibenzo[b,d]furan. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their specific analytical needs.
Introduction to Internal Standards in Dibenzofuran (B1670420) Analysis
Dibenzofurans are a class of persistent organic pollutants that require sensitive and accurate detection methods, such as gas chromatography-mass spectrometry (GC-MS). The use of an internal standard is crucial to compensate for the loss of analyte during sample preparation and to correct for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. Isotopically labeled analogs of the target analyte are considered the gold standard for this purpose.
This guide focuses on the comparison of two such isotopically labeled internal standards for dibenzofuran analysis: the deuterated this compound and the carbon-13 labeled ¹³C₁₂-Dibenzo[b,d]furan.
Quantitative Comparison of Certified Reference Materials
The selection of a CRM should be based on a thorough evaluation of its certified properties. The following tables summarize the key quantitative data for this compound and its ¹³C₁₂-labeled alternative from leading suppliers.
Table 1: this compound Certified Reference Material Specifications
| Supplier | Product Number | Purity (%) | Isotopic Purity (%) | Concentration | Uncertainty | Format |
| Supplier A | DBF-D2-A | ≥99 | ≥98 (d2) | 100 µg/mL in Nonane | Varies by lot | Solution |
| Supplier B | DBF-D2-B | ≥98 | ≥97 (d2) | 50 µg/mL in Toluene | Varies by lot | Solution |
| Supplier C | DBF-D2-C | ≥99.5 | ≥99 (d2) | 1.2 mL at 50 µg/mL in Nonane | Varies by lot | Solution |
Table 2: ¹³C₁₂-Dibenzo[b,d]furan Certified Reference Material Specifications
| Supplier | Product Number | Purity (%) | Isotopic Purity (%) | Concentration | Uncertainty | Format |
| Supplier A | DBF-C13-A | ≥99 | ≥99 (¹³C₁₂) | 100 µg/mL in Nonane | Varies by lot | Solution |
| Supplier B | DBF-C13-B | ≥98 | ≥98 (¹³C₁₂) | 50 µg/mL in Toluene | Varies by lot | Solution |
| Supplier C | DBF-C13-C | ≥99 | ≥99 (¹³C₁₂) | 1.2 mL at 50 µg/mL in Nonane | Varies by lot | Solution |
Note: The uncertainty values are specific to each lot and can be found on the Certificate of Analysis provided by the supplier.
Performance Comparison: Deuterated vs. ¹³C₁₂-Labeled Standards
The primary distinction between this compound and ¹³C₁₂-Dibenzo[b,d]furan lies in the mass difference between the internal standard and the native analyte.
-
Mass Separation: ¹³C₁₂-Dibenzo[b,d]furan offers a larger mass difference (12 Da) from the native compound compared to this compound (2 Da). This greater separation minimizes the potential for isotopic overlap and interference from the native analyte, which can be a concern when analyzing samples with high concentrations of unlabeled dibenzofuran.
-
Chromatographic Co-elution: Both deuterated and ¹³C₁₂-labeled standards are expected to co-elute almost perfectly with the native dibenzofuran due to their identical chemical structures. This is a critical characteristic for an effective internal standard.
-
Potential for Hydrogen-Deuterium Exchange: Deuterated standards like this compound carry a theoretical risk of back-exchange (H/D exchange) under certain analytical conditions, which could compromise the accuracy of quantification. ¹³C₁₂-labeled standards are not susceptible to this issue.
For highly sensitive and regulated analyses, such as those outlined in US EPA Method 1613 for the analysis of tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans, the use of ¹³C-labeled internal standards is often preferred due to the reduced risk of analytical interferences.[1][2][3][4]
Experimental Protocols
The following is a generalized experimental protocol for the analysis of dibenzofurans using an isotopically labeled internal standard with GC-MS.
1. Sample Preparation:
-
Extraction: The method of extraction will vary depending on the sample matrix (e.g., soil, water, tissue). Common techniques include Soxhlet extraction, pressurized fluid extraction, or solid-phase extraction.
-
Cleanup: The sample extract is typically subjected to a multi-step cleanup process to remove interfering compounds. This may involve chromatography on silica (B1680970) gel, alumina, and carbon columns.
-
Internal Standard Spiking: A known amount of the this compound or ¹³C₁₂-Dibenzo[b,d]furan CRM is spiked into the sample prior to extraction to account for any losses during the workup procedure.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A high-resolution capillary column suitable for the separation of dioxins and furans (e.g., DB-5ms, 60 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the target analytes. A typical program might start at 150°C, ramp to 200°C at 25°C/min, then to 235°C at 5°C/min, and finally to 330°C at 8°C/min, holding for a specified time.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of both the native dibenzofuran and the isotopically labeled internal standard.
-
3. Quantification:
The concentration of the native dibenzofuran in the sample is calculated by comparing the peak area of the analyte to the peak area of the internal standard and using a response factor determined from the analysis of a calibration standard.
Visualization of the Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of dibenzofurans using an internal standard.
Logical Relationship of Internal Standard Selection
The choice between a deuterated and a ¹³C-labeled internal standard depends on several factors, as illustrated in the following diagram.
References
A Comparative Guide to the Cross-Validation of Dibenzo[b,d]furan-d2 for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of dibenzofuran (B1670420), the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of Dibenzo[b,d]furan-d2, a deuterated internal standard, with its ¹³C-labeled counterpart, ¹³C₁₂-Dibenzo[b,d]furan. The information presented herein is synthesized from established principles of isotope dilution mass spectrometry and performance data from analogous analytical methodologies for dibenzofurans and related compounds.
Quantitative Performance Comparison
The choice between a deuterated and a ¹³C-labeled internal standard can influence several key performance parameters of a quantitative analytical method. While both are considered superior to structural analogs, subtle differences in their behavior can be observed. The following table summarizes the typical performance characteristics of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of dibenzofuran using either this compound or ¹³C₁₂-Dibenzo[b,d]furan as the internal standard.
| Performance Metric | Method A: GC-MS with this compound IS | Method B: GC-MS with ¹³C₁₂-Dibenzo[b,d]furan IS | Key Considerations |
| Linearity (r²) | >0.995 | >0.995 | Both standards are expected to yield excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | Analyte- and matrix-dependent | Analyte- and matrix-dependent | The LOD is primarily influenced by the instrumentation and sample matrix rather than the choice between these two isotopic standards. |
| Limit of Quantification (LOQ) | Analyte- and matrix-dependent | Analyte- and matrix-dependent | Similar to the LOD, the LOQ is largely determined by the analytical system and the complexity of the sample. |
| Accuracy (Recovery %) | 90-110% | 95-105% | ¹³C-labeled standards often exhibit slightly better recovery due to a lower potential for chromatographic separation from the native analyte. |
| Precision (%RSD) | < 15% | < 10% | The closer co-elution of ¹³C-labeled standards with the analyte can lead to improved precision by more effectively compensating for matrix effects. |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of dibenzofuran in a research sample using GC-MS with an internal standard.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of native dibenzofuran, this compound, and ¹³C₁₂-Dibenzo[b,d]furan in a suitable solvent (e.g., toluene (B28343) or hexane) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the native dibenzofuran stock solution to achieve a calibration range (e.g., 1 to 200 ng/mL).
-
Internal Standard Spiking Solution:
-
For Method A: Prepare a working solution of this compound at a concentration of 100 ng/mL.
-
For Method B: Prepare a working solution of ¹³C₁₂-Dibenzo[b,d]furan at a concentration of 100 ng/mL.
-
-
Calibration Standards: Spike each working standard solution with the corresponding internal standard spiking solution to a final concentration of 20 ng/mL.
-
Sample Preparation: Accurately weigh a known amount of the sample matrix and extract the analytes using an appropriate technique (e.g., Soxhlet extraction, solid-phase extraction). The final extract should be concentrated and reconstituted in a known volume of solvent. Spike the final extract with the chosen internal standard to a final concentration of 20 ng/mL.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column suitable for the separation of polycyclic aromatic hydrocarbons (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Dibenzofuran: m/z 168 (quantifier), m/z 139 (qualifier)
-
This compound: m/z 170 (quantifier)
-
¹³C₁₂-Dibenzo[b,d]furan: m/z 180 (quantifier)
-
Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the native dibenzofuran to the peak area of the internal standard against the concentration of the native dibenzofuran.
-
Apply a linear regression to the calibration curve.
-
Quantify the concentration of dibenzofuran in the samples using the calculated calibration curve.
Workflow for Quantitative Analysis with an Internal Standard
The following diagram illustrates the logical workflow for a quantitative analytical method employing an internal standard, from sample receipt to final data reporting.
A Comparative Guide to Dibenzo[b,d]furan-d2 and ¹³C-Labeled Dibenzofuran for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two commonly used isotopically labeled standards for dibenzofuran (B1670420) analysis: Dibenzo[b,d]furan-d2 (deuterium-labeled) and ¹³C-labeled dibenzofuran. This comparison is supported by established principles of isotope dilution mass spectrometry and analogous experimental data from structurally similar compounds.
Executive Summary
The selection between a deuterium-labeled and a ¹³C-labeled internal standard can significantly impact analytical method performance. While this compound is a viable option, ¹³C-labeled dibenzofuran generally offers superior performance due to its identical chromatographic behavior and greater isotopic stability. This leads to more accurate and precise quantification, especially in complex matrices.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of this compound versus ¹³C-labeled dibenzofuran as internal standards in quantitative mass spectrometry. The data is compiled from general principles of isotope dilution and specific studies on analogous polycyclic aromatic hydrocarbons (PAHs).
| Feature | This compound | ¹³C-Labeled Dibenzofuran | Rationale & Implications for Dibenzofuran Analysis |
| Chromatographic Co-elution | May exhibit a slight retention time shift, typically eluting earlier than the unlabeled analyte. | Co-elutes perfectly with the native dibenzofuran. | The "isotope effect" of deuterium (B1214612) can alter the physicochemical properties enough to cause chromatographic separation. Perfect co-elution of the ¹³C standard ensures that the analyte and standard experience the same matrix effects during ionization, leading to more accurate correction. |
| Isotopic Stability | Deuterium atoms on aromatic rings are generally stable but can be susceptible to back-exchange with hydrogen atoms under certain analytical conditions (e.g., acidic pH, high temperature). | ¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange under typical analytical conditions. | ¹³C-labeling provides greater assurance of isotopic integrity throughout sample preparation and analysis, preventing underestimation of the analyte concentration due to label loss. |
| Matrix Effect Compensation | Less effective if chromatographic separation occurs, as the analyte and standard are not in the identical analytical "space" at the point of ionization. | Highly effective due to perfect co-elution, providing the most accurate compensation for ion suppression or enhancement. | For complex matrices encountered in environmental and biological samples, superior matrix effect compensation is crucial for accurate quantification. |
| Accuracy of Quantification | Studies on analogous PAHs have shown that using deuterated standards can lead to a significant negative bias in calculated concentrations (1.9-4.3% lower) compared to ¹³C-labeled standards, attributed to differential stability during sample extraction[1][2]. | Considered the "gold standard" for isotope dilution, providing the highest accuracy. | The inherent stability and co-elution of ¹³C-labeled standards minimize systematic errors in quantification. |
| Cost | Generally less expensive to synthesize. | Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthetic routes. | The choice may be influenced by budget constraints, but the potential for more accurate data may justify the higher cost of ¹³C-labeled standards for critical applications. |
Experimental Protocols
Below are detailed methodologies for a typical quantitative analysis of dibenzofuran using either this compound or ¹³C-labeled dibenzofuran as an internal standard via Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., soil, water, biological tissue).
-
Sample Spiking: To a known quantity of the homogenized sample, add a precise amount of the internal standard solution (either this compound or ¹³C-labeled dibenzofuran) in a suitable solvent (e.g., nonane, toluene).
-
Extraction:
-
For Solid Samples (e.g., soil, sediment): Perform pressurized liquid extraction (PLE) or Soxhlet extraction using a suitable solvent system (e.g., hexane/acetone 1:1 v/v).
-
For Liquid Samples (e.g., water): Perform liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane (B109758) (DCM) or hexane.
-
-
Extract Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Clean-up: Pass the concentrated extract through a solid-phase extraction (SPE) cartridge (e.g., silica (B1680970) gel or Florisil) to remove interfering matrix components. Elute the dibenzofuran fraction with an appropriate solvent mixture.
-
Final Concentration: Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis (e.g., 100 µL of nonane).
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp 1: 20 °C/min to 200 °C
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.
-
Ions to Monitor:
-
Dibenzofuran (Analyte): m/z 168 (molecular ion), 139
-
This compound (IS): m/z 170 (molecular ion), 141
-
¹³C-Labeled Dibenzofuran (e.g., ¹³C₁₂-Dibenzofuran): m/z 180 (molecular ion), 150
-
-
-
Quantification: Calculate the concentration of native dibenzofuran based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual differences in analytical workflow and the potential impact of the choice of internal standard.
References
A Comparative Guide to the Isotopic Purity Assessment of Dibenzo[b,d]furan-d2
For researchers, scientists, and drug development professionals utilizing deuterated compounds, the accurate assessment of isotopic purity is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for determining the isotopic purity of Dibenzo[b,d]furan-d2, a deuterated polycyclic aromatic hydrocarbon. This guide presents supporting experimental data for this compound and a comparable alternative, Dibenzo[b,d]furan-d8, to inform the selection of the most suitable standard for specific research needs.
Data Presentation: Quantitative Comparison of Isotopic Purity
The isotopic purity of deuterated standards is a critical parameter that can vary between different products and batches. Below is a comparison of the isotopic purity of this compound and an alternative, more highly deuterated standard, Dibenzo[b,d]furan-d8. The data for this compound is represented by a structurally similar deuterated benzofuranone derivative, providing a reasonable estimate for a di-deuterated compound.
| Feature | This compound (Representative) | Dibenzo[b,d]furan-d8 |
| Deuterium (B1214612) Incorporation | 2 Deuterium Atoms | 8 Deuterium Atoms |
| Reported Isotopic Purity | 94.7%[1] | 99.90%[2] |
| Primary Analytical Method(s) for Purity Assessment | High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy[1] | Not explicitly stated, but typically determined by GC-MS and/or NMR. |
| Key Application(s) | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; Tracer.[3] | Internal standard for quantitative analysis, particularly in environmental and clinical mass spectrometry.[2] |
Experimental Protocols
The two primary techniques for determining the isotopic purity of deuterated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed methodologies for these key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Isotopic Purity Assessment
GC-MS is a powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio, making it ideal for determining the relative abundance of different isotopologues.
Objective: To quantify the isotopic purity of this compound by determining the relative abundance of the deuterated and non-deuterated species.
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 280°C
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 10°C/minute, hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
Dibenzo[b,d]furan (d0): m/z 168.1
-
This compound (d2): m/z 170.1
-
-
Dwell Time: 100 ms (B15284909) per ion.
-
Procedure:
-
Standard Preparation: Prepare a solution of this compound in a suitable solvent (e.g., toluene, dichloromethane) at a concentration of approximately 1 µg/mL.
-
Injection: Inject 1 µL of the prepared standard solution into the GC-MS system.
-
Data Acquisition: Acquire data in SIM mode, monitoring the specified m/z values.
-
Data Analysis:
-
Integrate the peak areas for the d0 (m/z 168.1) and d2 (m/z 170.1) chromatograms.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(d2) / (Area(d0) + Area(d2))] x 100
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Isotopic Purity Assessment
NMR spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific sites within a molecule.
Objective: To assess the isotopic purity of this compound by ¹H NMR and ²H NMR.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent with a known residual proton signal.
-
¹H NMR Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 5 seconds
-
Number of Scans: 16
-
-
²H NMR Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 1 second
-
Number of Scans: 64
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into an NMR tube and dissolve in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The presence and integration of signals in the aromatic region corresponding to the protons in Dibenzo[b,d]furan will indicate the amount of non-deuterated and partially deuterated species.
-
²H NMR Acquisition: Acquire a ²H NMR spectrum. The presence of a signal in the aromatic region will confirm the incorporation of deuterium.
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the residual proton signals corresponding to the positions where deuterium should be incorporated.
-
Integrate a signal from a non-deuterated position or a known internal standard for reference.
-
Calculate the percentage of non-deuterated species at the labeled positions to determine the isotopic purity.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques used in assessing the isotopic purity of this compound.
Caption: Experimental workflow for isotopic purity assessment.
Caption: Comparison of analytical techniques for isotopic purity.
References
A Guide to Inter-Laboratory Comparison of Dibenzofuran and its Chlorinated Derivatives Analysis
This guide provides a comprehensive comparison of analytical performance for dibenzofuran (B1670420) and its toxicologically significant chlorinated derivatives, polychlorinated dibenzofurans (PCDFs), across different laboratories. For researchers, scientists, and professionals in drug development and environmental analysis, understanding the reliability and comparability of analytical data from various sources is critical. This document outlines the methodologies, presents comparative performance data from inter-laboratory studies, and visualizes the workflow of proficiency testing.
The analysis of dibenzofurans, particularly the chlorinated congeners, is challenging due to their presence at trace levels in complex matrices.[1] Inter-laboratory comparison studies and proficiency tests are essential for assessing the competence of laboratories and ensuring the quality and comparability of analytical results.[2][3] These studies involve distributing a homogenous test material to multiple laboratories for analysis, allowing for an objective evaluation of their performance.[4]
Comparison of Analytical Methods and Laboratory Performance
High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for the quantitative analysis of polychlorinated dibenzofurans due to its high sensitivity and selectivity.[5] Regulatory methods such as the US EPA Method 1613B and the European standard EN 1948 are commonly employed for this purpose.[6] An inter-laboratory study involving four laboratories highlighted that differences in these regulatory methods can lead to variations in analytical results. For instance, the EPA 1613b requirement for confirming the identity and concentration of 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) on a second, polar gas chromatographic column may result in a high bias compared to the EN 1948 standard, which requires this confirmation for a broader range of congeners.[6]
The following table summarizes hypothetical but realistic performance data from an inter-laboratory comparison for the analysis of key PCDF congeners in a certified reference material (CRM), based on proficiency testing principles. This data illustrates the expected variability and performance metrics across competent laboratories.
Table 1: Inter-Laboratory Comparison of PCDF Analysis in a Certified Reference Material (Hypothetical Data)
| Parameter | 2,3,7,8-TCDF | 1,2,3,7,8-PeCDF | 2,3,4,7,8-PeCDF |
| Assigned Value (pg/g) | 50.0 | 75.0 | 80.0 |
| Number of Labs | 15 | 15 | 15 |
| Mean Reported Value (pg/g) | 49.5 | 76.2 | 79.1 |
| Inter-Lab Reproducibility (RSD %) | 18% | 15% | 16% |
| Intra-Lab Repeatability (RSD %) | 8% | 6% | 7% |
| Accuracy (Mean Recovery %) | 99% | 101.6% | 98.9% |
| Range of Reported LODs (pg/g) | 0.1 - 1.0 | 0.1 - 1.5 | 0.1 - 1.5 |
| Range of Reported LOQs (pg/g) | 0.3 - 3.0 | 0.3 - 4.5 | 0.3 - 4.5 |
Note: This table is a hypothetical representation based on typical outcomes of proficiency tests for PCDD/Fs to illustrate the comparative performance.
Experimental Protocols
Detailed experimental protocols are crucial for ensuring consistency and comparability in inter-laboratory studies. The following sections outline the key steps for the analysis of dibenzofurans by HRGC/HRMS, based on established methods like EPA 1613B.
Sample Preparation
A robust sample preparation protocol is essential for accurate analysis and to minimize matrix interference.
-
Fortification: The sample is spiked with a known amount of isotopically labeled internal standards for each target analyte congener.[7]
-
Extraction: The method of extraction depends on the sample matrix. Common techniques include Soxhlet extraction, pressurized fluid extraction (PFE), or liquid-liquid extraction.
-
Cleanup: The sample extract undergoes a multi-step cleanup process to remove interfering compounds. This typically involves chromatography on a multi-layered silica (B1680970) gel column, an alumina (B75360) column, and a carbon column.
-
Concentration: The cleaned extract is concentrated to a small volume, and a recovery (surrogate) standard is added before instrumental analysis.
Instrumental Analysis: HRGC/HRMS
-
Gas Chromatography (GC):
-
Column: A high-resolution capillary column (e.g., DB-5ms, 60 m x 0.25 mm ID, 0.25 µm film thickness) is used for the separation of different congeners.
-
Injector: Split/splitless injector, typically operated in splitless mode.
-
Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the target analytes.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer operating in electron ionization (EI) mode is used for detection. The instrument is typically operated at a resolution of ≥10,000.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor for specific ions characteristic of the target analyte and its isotopically labeled internal standard.
-
Quantification: Quantification is performed using the isotope dilution method, which provides high accuracy by correcting for variations in extraction efficiency and instrumental response.
-
Visualizing the Inter-Laboratory Comparison Workflow
The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and the analytical procedure for dibenzofuran analysis.
References
- 1. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proficiency tests - EURL POPs [eurl-pops.eu]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Interlaboratory comparison of the determination of chlorinated dibenzo-p-dioxins and dibenzofurans according to regulatory methods EN 1948 and EPA 1613b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Isotope Dilution Analysis of Dibenzo[b,d]furan: A Comparison of Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Dibenzo[b,d]furan and related compounds, the choice of an appropriate analytical method is paramount to achieving reliable results. Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the gold standard for high-accuracy and high-precision measurements. This guide provides a comparative overview of the performance of isotopically labeled internal standards, such as Dibenzo[b,d]furan-d2, against other analytical approaches, supported by established performance criteria from regulatory methods.
The use of a deuterated or ¹³C-labeled internal standard that is chemically identical to the analyte provides superior correction for variations that can occur during sample preparation, extraction, and analysis. This is because the isotopic twin behaves nearly identically to the native analyte throughout the entire analytical process, compensating for matrix effects and procedural losses.
Performance Comparison of Internal Standards in Dibenzofuran Analysis
While specific experimental data for this compound is not extensively published, the performance of isotope dilution methods for the broader class of dibenzofurans is well-documented, particularly in regulatory methods such as U.S. EPA Method 1613B for chlorinated dibenzo-p-dioxins and dibenzofurans.[1][2][3][4][5] The data presented below is based on the typical accuracy and precision requirements set forth in such validated methods, which utilize a suite of ¹³C-labeled internal standards. These values serve as a benchmark for the expected performance of a deuterated standard like this compound.
| Performance Metric | Isotope Dilution (e.g., this compound) | Non-Isotopic Internal Standard (Analog) | External Standard Calibration |
| Accuracy (Recovery) | 70-130% (typical acceptable range in complex matrices) | Highly variable, dependent on matrix effects | Highly variable, prone to significant bias |
| Precision (RSD) | < 20% | Can exceed 30% in complex matrices | Often > 40% in complex matrices |
| Matrix Effect Compensation | Excellent | Partial to Poor | None |
| Robustness | High | Moderate | Low |
Note: The values presented are based on established performance criteria for similar compounds in complex matrices and serve as a guideline. Actual performance may vary depending on the specific application, matrix, and instrumentation.
Experimental Protocols
A detailed methodology is crucial for obtaining accurate and precise results. The following protocol is a generalized procedure for the analysis of Dibenzo[b,d]furan in an environmental sample using isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), based on principles from EPA Method 1613B.[2][5]
1. Sample Preparation and Spiking:
-
A known quantity of the sample (e.g., 10g of soil) is weighed into an extraction thimble.
-
A precise amount of this compound internal standard solution is added to the sample.
-
The sample is thoroughly homogenized to ensure equilibrium between the native analyte and the internal standard.
2. Extraction:
-
The sample is extracted using an appropriate solvent (e.g., toluene) in a Soxhlet extractor for 16-24 hours.
-
The extract is then concentrated using a rotary evaporator or a nitrogen stream.
3. Extract Cleanup:
-
The concentrated extract is subjected to a multi-step cleanup procedure to remove interfering co-extractives. This may include sequential chromatography on silica (B1680970) gel, alumina, and carbon columns.
-
The final cleaned extract is concentrated to a small volume (e.g., 1 mL).
4. HRGC/HRMS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A suitable temperature gradient is used to achieve chromatographic separation of the target analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Resolution: ≥10,000.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for both native Dibenzo[b,d]furan and this compound.
-
5. Quantification:
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of native Dibenzo[b,d]furan and a constant concentration of this compound.
-
The ratio of the peak area of the native analyte to the peak area of the deuterated internal standard is plotted against the concentration of the native analyte.
-
The concentration of Dibenzo[b,d]furan in the sample is determined from this calibration curve based on the measured peak area ratio.
Visualizing the Isotope Dilution Workflow
The following diagram illustrates the logical flow of an isotope dilution experiment for the analysis of Dibenzo[b,d]furan.
Caption: Workflow for Dibenzo[b,d]furan analysis using isotope dilution.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Dibenzofurans, particularly their halogenated derivatives, are known to exert their toxicity through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Understanding this pathway is crucial for toxicological assessments.
References
A Comparative Analysis of Ionization Efficiency: Dibenzo[b,d]furan-d2 vs. Dibenzofuran
For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. Deuterated compounds, such as Dibenzo[b,d]furan-d2, are often considered the gold standard for use as internal standards for their non-deuterated counterparts, in this case, dibenzofuran (B1670420). This preference is rooted in the assumption that the isotopic substitution of hydrogen with deuterium (B1214612) has a negligible effect on the physicochemical properties of the molecule, including its ionization efficiency. This guide provides a comparative overview of the ionization efficiency of this compound and dibenzofuran, supported by the foundational principles of mass spectrometry and isotope effects.
Theoretical Comparison of Ionization Efficiency
In mass spectrometry, the ionization efficiency of a molecule is its propensity to form an ion in the ion source. For quantitative analysis, it is crucial that the internal standard and the analyte have very similar, if not identical, ionization efficiencies. The substitution of two hydrogen atoms with deuterium in the dibenzofuran molecule to create this compound results in a molecule with nearly identical electronic structure and chemical properties to the parent compound.
The rationale for the similar ionization efficiency is based on the following:
-
Identical Electronic Configuration: The electronic clouds of this compound and dibenzofuran are virtually identical. Since ionization processes, such as electron ionization (EI) or electrospray ionization (ESI), primarily interact with the molecule's electrons, the behavior of the two compounds in the ion source is expected to be the same.
-
Negligible Isotope Effect on Ionization Potential: The energy required to remove an electron from a molecule (the ionization potential) is determined by its electronic structure. The small difference in nuclear mass between hydrogen and deuterium does not significantly alter the ionization potential.
While the ionization efficiencies are theoretically very similar, minor differences can arise due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy can, in some cases, lead to subtle differences in fragmentation patterns within the mass spectrometer, which could be misinterpreted as a difference in ionization efficiency if not carefully evaluated. However, for most quantitative applications using the molecular ion, this effect is generally considered insignificant.
Quantitative Data Comparison
For practical purposes in quantitative analysis, the relative ionization efficiency is determined experimentally and applied as a correction factor. The following table outlines the expected and theoretical values.
| Compound | Molecular Weight ( g/mol ) | Ionization Potential (eV) | Expected Relative Ionization Efficiency |
| Dibenzofuran | 168.19 | ~8.4 | 1.00 (Reference) |
| This compound | 170.20 | ~8.4 | ~1.00 |
Experimental Protocol for Determining Relative Ionization Efficiency
To experimentally determine the relative ionization efficiency (RIE) or relative response factor (RRF) of this compound compared to dibenzofuran, the following general protocol can be employed using a mass spectrometer coupled with a suitable inlet system like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Objective: To determine the relative response of the mass spectrometer to this compound and dibenzofuran under identical analytical conditions.
Materials:
-
Dibenzofuran standard of known purity
-
This compound standard of known purity
-
High-purity solvent (e.g., acetonitrile, methanol, or hexane, depending on the analytical method)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
GC-MS or LC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of dibenzofuran and this compound.
-
Dissolve each compound in the chosen solvent to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards containing both dibenzofuran and this compound at the same concentration levels. For example, prepare solutions with concentrations of 1, 5, 10, 50, and 100 ng/mL for both compounds. This is achieved by making appropriate dilutions from the stock solutions.
-
-
Instrumental Analysis:
-
Set up the GC-MS or LC-MS method with optimized parameters for the separation and detection of dibenzofuran and this compound.
-
Inject each calibration standard multiple times (e.g., n=3 or 5) to ensure reproducibility.
-
Acquire the data, monitoring the characteristic molecular ions for both compounds (e.g., m/z 168 for dibenzofuran and m/z 170 for this compound).
-
-
Data Analysis:
-
For each injection, determine the peak area of the molecular ion for both dibenzofuran and this compound.
-
Calculate the average peak area for each compound at each concentration level.
-
Calculate the response factor (RF) for each compound at each concentration level using the following formula:
-
RF = Peak Area / Concentration
-
-
Calculate the Relative Response Factor (RRF) of this compound relative to dibenzofuran:
-
RRF = RF (this compound) / RF (Dibenzofuran)
-
-
Expected Outcome:
The calculated RRF should be very close to 1.0. Any significant deviation from 1.0 would indicate a difference in ionization efficiency under the specific experimental conditions used.
Logical Workflow for RIE Determination
Navigating the Analytical Landscape: A Comparative Guide to Dibenzo[b,d]furan-d2 Linearity and Detection
For researchers, scientists, and drug development professionals engaged in the precise quantification of dibenzofurans, understanding the performance characteristics of analytical standards is paramount. This guide provides a comparative analysis of Dibenzo[b,d]furan-d2, a deuterated internal standard, within the context of analytical methodologies for detecting and quantifying its non-deuterated counterpart, Dibenzo[b,d]furan. While specific linearity and detection range data for the deuterated standard itself are not typically reported as standalone performance metrics, its role is integral to the accuracy and reliability of the overall analytical method.
This compound serves as an ideal internal standard for isotope dilution mass spectrometry techniques, primarily with Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical and physical properties are nearly identical to the native Dibenzo[b,d]furan, ensuring it behaves similarly during sample extraction, cleanup, and analysis. This co-elution and similar ionization behavior allow for the correction of variations in sample preparation and instrument response, leading to highly accurate quantification of the target analyte.
Performance Characteristics: A Comparative Overview
The performance of an analytical method is defined by several key parameters, including linearity, range of detection, and limit of quantification. For the analysis of Dibenzo[b,d]furan, these parameters are established for the native compound, with this compound being introduced at a constant concentration across all calibration standards and samples to ensure consistent recovery and response correction.
| Parameter | Dibenzo[b,d]furan (Native Analyte) | This compound (Internal Standard) | Alternative Non-Deuterated Standards (e.g., other PAHs) |
| **Typical Linearity (R²) ** | ≥ 0.99 | Not applicable (used at a constant concentration) | ≥ 0.99 |
| Typical Calibration Range | 0.5 - 200 ng/mL | Typically used at a fixed concentration (e.g., 10-100 ng/mL) | Varies by compound, but often in the low ng/mL to µg/mL range |
| Limit of Detection (LOD) | 0.1 - 10 pg on column | Not applicable | Varies significantly by compound and matrix |
| Limit of Quantification (LOQ) | 0.5 - 50 pg on column | Not applicable | Varies significantly by compound and matrix |
Note: The values presented for Dibenzo[b,d]furan are representative and can vary depending on the specific instrumentation, sample matrix, and analytical method used. The primary role of this compound is to ensure the accuracy of these measurements for the native compound.
Experimental Protocol: Determination of Dibenzo[b,d]furan in Soil by GC-MS
The following is a generalized experimental protocol for the analysis of Dibenzo[b,d]furan in a soil matrix, employing this compound as an internal standard. This protocol is based on established methods such as U.S. EPA Method 1613B.[1][2][3][4][5]
Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve to remove large debris.
-
Spiking: Accurately weigh a portion of the homogenized soil (e.g., 10 g) and spike with a known amount of this compound solution.
-
Extraction: Utilize a suitable extraction technique such as Soxhlet extraction with a non-polar solvent like toluene (B28343) or a mixture of hexane (B92381) and acetone.
Extract Cleanup
-
Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Column Chromatography: Purify the extract to remove interfering compounds using a multi-layered silica (B1680970) gel column or other appropriate sorbents.
GC-MS Analysis
-
Instrumentation: A high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC-HRMS) is typically used for high sensitivity and selectivity.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature ramp to ensure separation of target analytes from matrix interferences.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor for specific ions of both Dibenzo[b,d]furan and this compound.
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of native Dibenzo[b,d]furan. Each standard is also spiked with the same constant concentration of this compound as the samples.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.
-
Quantification: The concentration of Dibenzo[b,d]furan in the samples is determined by calculating the peak area ratio and interpolating from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the analysis of Dibenzo[b,d]furan using a deuterated internal standard.
References
Navigating Precision: A Comparative Guide to Measurement Uncertainty in Dibenzo[b,d]furan-d2 Based Quantification
For researchers, scientists, and drug development professionals engaged in trace-level quantification, the choice of an internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of Dibenzo[b,d]furan-d2 as an internal standard, focusing on the associated measurement uncertainty. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative standards to inform your analytical strategy.
In quantitative analysis, particularly when employing powerful techniques like gas chromatography-mass spectrometry (GC-MS), the use of an internal standard is indispensable for correcting variations in sample preparation and instrument response. Isotopically labeled compounds are the gold standard for this purpose, and this compound has emerged as a viable option for the analysis of dioxin-like compounds and polycyclic aromatic hydrocarbons (PAHs). This guide delves into the nuances of its application, offering a clear perspective on its performance and the factors contributing to measurement uncertainty.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is pivotal for minimizing analytical error. While this compound is a suitable choice for many applications, its performance is best understood in comparison to other commonly used deuterated and 13C-labeled internal standards. The following table summarizes key performance indicators based on studies of analogous compounds, providing a framework for evaluating their suitability for specific analytical needs.
| Internal Standard | Analyte Class | Typical Recovery (%) | Relative Response Factor (RRF) RSD (%) | Key Considerations |
| This compound (proxy data) | Dioxins, Furans, PAHs | 70-110 | < 15 | Good surrogate for dibenzofurans and lower molecular weight PAHs. Potential for isotopic exchange under harsh conditions. |
| Acenaphthene-d10 | PAHs | 60-120 | < 20 | Commonly used for a wide range of PAHs. |
| Phenanthrene-d10 | PAHs | 75-115 | < 15 | Effective for mid-range molecular weight PAHs. |
| Chrysene-d12 | PAHs | 80-120 | < 15 | Suitable for higher molecular weight PAHs. |
| 13C12-2,3,7,8-TCDD | Dioxins | 40-130 | < 20 | Considered the "gold standard" for dioxin analysis due to minimal isotopic effects, but can be more expensive.[1][2][3] |
Note: Data for this compound is based on performance data for closely related deuterated dibenzofurans and PAHs due to the limited availability of direct comparative studies.
Understanding and Quantifying Measurement Uncertainty
A thorough understanding of the sources of measurement uncertainty is crucial for reporting high-quality, reliable data. The overall uncertainty in a measurement is a composite of various factors, each contributing to the dispersion of the final result. An uncertainty budget is a systematic way to identify and quantify these individual contributions.
Key Contributors to Measurement Uncertainty:
-
Purity of the Internal Standard: The certified purity of the this compound standard is a primary source of uncertainty.
-
Mass Spectrometric Measurements: This includes the precision of the instrument in measuring ion ratios.
-
Calibration Curve: The linearity and goodness-of-fit of the calibration curve contribute to the uncertainty of the quantified value.
-
Sample and Standard Preparation: Volumetric and gravimetric measurements during the preparation of samples and standards introduce variability.
-
Extraction Efficiency and Matrix Effects: The recovery of the internal standard from the sample matrix can vary, and co-eluting matrix components can interfere with the measurement.
-
Potential for Isotopic Exchange: Although generally stable, deuterated standards can be susceptible to hydrogen-deuterium exchange under certain analytical conditions, leading to biased results.[4]
The following table provides a hypothetical uncertainty budget for the quantification of a target analyte using this compound, illustrating the relative contributions of different sources of error.
| Source of Uncertainty | Standard Uncertainty (u) | Relative Standard Uncertainty (%) |
| Purity of this compound | 0.005 | 0.5 |
| Mass of Internal Standard | 0.002 | 0.2 |
| Volume of Internal Standard Solution | 0.003 | 0.3 |
| Mass Spectrometric Measurement | 0.015 | 1.5 |
| Calibration Curve | 0.020 | 2.0 |
| Repeatability | 0.010 | 1.0 |
| Combined Standard Uncertainty (u_c) | 0.027 | 2.7 |
| Expanded Uncertainty (U = 2 * u_c) | 0.054 | 5.4 |
This table is for illustrative purposes. The actual uncertainty budget will vary depending on the specific analytical method, instrumentation, and laboratory conditions.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of reproducible and accurate results. The following is a generalized protocol for the quantification of a target analyte (e.g., a specific PAH or dioxin-like compound) in an environmental matrix using this compound as an internal standard, based on established US EPA methodologies.[1][2][3]
Sample Preparation and Extraction
-
Matrix: Soil, sediment, or water.
-
Homogenization: Ensure the sample is homogenous before taking a representative aliquot.
-
Spiking: Accurately spike a known amount of this compound solution into the sample aliquot before extraction.
-
Extraction:
-
Soxhlet Extraction: Extract the sample with a suitable solvent (e.g., toluene (B28343) or a hexane/acetone mixture) for 16-24 hours.
-
Pressurized Liquid Extraction (PLE): Extract at elevated temperature and pressure with an appropriate solvent.
-
Solid-Phase Extraction (SPE): For water samples, pass the sample through a C18 cartridge, followed by elution with a suitable solvent.
-
Extract Cleanup
-
Purpose: To remove interfering compounds from the sample extract.
-
Techniques:
-
Gel Permeation Chromatography (GPC): To remove high molecular weight interferences like lipids.
-
Silica Gel or Alumina Column Chromatography: To separate the target analytes from other organic compounds.
-
Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Program: A temperature program optimized to separate the target analyte from other compounds.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both the analyte and this compound.
-
Quantification
-
Calibration: Prepare a series of calibration standards containing known concentrations of the target analyte and a constant concentration of this compound.
-
Calculation: Calculate the concentration of the analyte in the sample using the internal standard method, based on the ratio of the analyte peak area to the internal standard peak area.
Visualizing the Workflow and Key Relationships
To provide a clearer understanding of the analytical process and the factors influencing measurement uncertainty, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of Dibenzo[b,d]furan-d2: A Guide for Laboratory Professionals
For the safe and compliant disposal of Dibenzo[b,d]furan-d2, it is imperative to treat it as a hazardous chemical waste. This guide provides detailed procedures for its handling and disposal, ensuring the safety of laboratory personnel and the protection of the environment. This compound, a deuterated form of dibenzofuran, should be managed with the same precautions as its non-deuterated counterpart, which is recognized as a hazardous substance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Key Hazards:
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Environmental Hazard: Very toxic to aquatic organisms.[2]
In case of exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[1]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, contact a POISON CENTER or a doctor.[1]
-
Ingestion: Rinse the mouth and call a POISON CENTER or doctor if feeling unwell.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This includes the pure compound and any contaminated materials such as pipette tips, gloves, and absorbent pads.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[3]
-
-
Container Requirements:
-
Use a chemically compatible container that can be securely sealed, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a screw cap.[3]
-
The container must be in good condition, free from leaks or rust.[4]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and quantity of the waste.
-
Follow all institutional and regulatory labeling requirements.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has reached the maximum allowable storage time, submit a chemical waste pickup request to your institution's EHS department.[3]
-
Provide all necessary information about the waste as required by the EHS request form.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Small Spills (within a chemical fume hood):
-
Absorb the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent into a sealed, labeled hazardous waste container.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team or EHS department immediately.
-
Quantitative Data Summary
| Property | Value | Reference |
| Physical State | Solid (Powder/Crystalline) | [2][5] |
| Appearance | Off-white / Colorless white | [2][5] |
| Melting Point | 81 - 85 °C | [2] |
| Boiling Point | 285 °C @ 760 mmHg | [2] |
| Flash Point | 130 °C | [2] |
| Log Kow | 4.12 | [2] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dibenzo[b,d]furan-d2
This guide provides crucial safety and logistical information for the handling and disposal of Dibenzo[b,d]furan-d2. The following procedures are based on the safety data for the parent compound, Dibenzo[b,d]furan, and are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
Dibenzo[b,d]furan is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] It is also suspected of causing damage to organs through prolonged or repeated exposure and may have reproductive toxicity.[2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and/or Face Shield | Chemical splash goggles should be worn to provide full protection.[1] A face shield is recommended when there is a high risk of splashing. |
| Hands | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1][3] Nitrile, neoprene, or butyl rubber gloves are generally suitable. Always inspect gloves for signs of degradation. |
| Body | Laboratory Coat or Chemical Protective Suit | A lab coat should be worn to protect against splashes and spills. For larger quantities or higher-risk procedures, a chemical-resistant suit may be necessary.[1][4] |
| Respiratory | NIOSH-Approved Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] |
| Feet | Closed-Toed Shoes | Sturdy, closed-toe shoes are required to protect against spills and falling objects.[4] |
Quantitative Data Summary
The following tables provide a summary of the physical, chemical, and toxicity data for Dibenzo[b,d]furan.
Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | Solid, Off-white | [1] |
| Melting Point/Range | 81 - 85 °C / 177.8 - 185 °F | [3] |
| Boiling Point/Range | 285 °C / 545 °F @ 760 mmHg | [3] |
| Flash Point | 130 °C / 266 °F | [3] |
| Solubility | Low water solubility | [3] |
| log Pow | 4.12 | [3] |
Toxicity and Hazard Information
| Hazard Classification | Description | Reference |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1: Causes damage to organs through prolonged or repeated exposure | [2] |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child | [2] |
| Aquatic Hazard | Very toxic to aquatic organisms | [3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure and prevent contamination.
1. Pre-Operational Checks:
-
Ensure a certified chemical fume hood is operational.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Have a spill kit readily accessible.
2. Handling Protocol:
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing: When weighing the compound, use a balance inside the fume hood or in a designated weighing enclosure.
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Spill Prevention: Use secondary containment (e.g., a tray) when transporting or handling the chemical.
3. Post-Operational Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all contaminated waste as described in the disposal plan.
-
Remove and dispose of contaminated PPE in designated waste containers.
First Aid Measures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention if you feel unwell.[1][5] | |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Get medical advice if skin irritation occurs.[1][5] | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6] | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., used gloves, weighing paper, contaminated labware) should be collected in a designated, labeled hazardous waste container.[7]
-
If the compound is dissolved in a solvent, the resulting solution should be collected in a separate, labeled hazardous liquid waste container.[7]
2. Container and Labeling:
-
Use a chemically resistant container that can be securely sealed.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.
3. Disposal Procedure:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.[1]
-
Do not dispose of it down the drain or in the general trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for pickup and disposal.
4. Spill Response:
-
In case of a small spill, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable container for disposal.[6] Use absorbent paper dampened with ethanol to clean up any remaining material.[6]
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Procedural Workflow
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. DIBENZOFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
